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  • Product: 4-(3-Chloro-4-fluorophenoxy)aniline
  • CAS: 383126-92-9

Core Science & Biosynthesis

Foundational

Synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline: An In-Depth Technical Guide

Introduction: Strategic Importance of 4-(3-Chloro-4-fluorophenoxy)aniline 4-(3-Chloro-4-fluorophenoxy)aniline is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value active ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-(3-Chloro-4-fluorophenoxy)aniline

4-(3-Chloro-4-fluorophenoxy)aniline is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique trifunctionalized aromatic structure, featuring chloro, fluoro, and amino moieties, makes it a critical building block in the construction of complex therapeutic agents. Notably, it is a key precursor to Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of solid tumors such as breast cancer. The efficient and scalable synthesis of this aniline derivative is therefore of paramount importance to the pharmaceutical industry, demanding robust, high-yielding, and cost-effective manufacturing processes. This guide provides a comprehensive overview of the principal synthetic strategies, delving into the mechanistic underpinnings and offering detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Analysis

The construction of the diaryl ether linkage in 4-(3-Chloro-4-fluorophenoxy)aniline is the central challenge in its synthesis. Two primary strategies have emerged as the most viable and widely explored: a two-step approach involving a copper-catalyzed Ullmann condensation followed by nitro group reduction, and a more direct, single-step palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways often hinges on factors such as raw material cost, catalyst availability and expense, reaction scalability, and the desired purity profile of the final product.

Pathway I: The Two-Step Ullmann Condensation and Reduction Cascade

This classical yet effective approach involves the initial formation of a diaryl ether bond through a nucleophilic aromatic substitution, specifically an Ullmann condensation, followed by the reduction of a nitro group to the target aniline.

Causality Behind Experimental Choices: The rationale for this two-step sequence lies in the strategic use of a nitro group as a powerful electron-withdrawing group. This "activates" the aromatic ring, facilitating the nucleophilic aromatic substitution by the phenoxide. Once the diaryl ether linkage is established, the nitro group can be readily converted to the desired amine functionality in a subsequent, typically high-yielding, reduction step. This method is often favored in large-scale production due to the relatively low cost of copper catalysts compared to palladium.

Logical Workflow for Ullmann Condensation and Reduction:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 3-Chloro-4-fluorophenol 3-Chloro-4-fluorophenol Intermediate_Nitro 4-(3-Chloro-4-fluorophenoxy)nitrobenzene 3-Chloro-4-fluorophenol->Intermediate_Nitro 4-Bromonitrobenzene 4-Bromonitrobenzene 4-Bromonitrobenzene->Intermediate_Nitro Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->Intermediate_Nitro Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Nitro Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_Nitro Reducing Agent (e.g., Fe/NH4Cl) Reducing Agent (e.g., Fe/NH4Cl) Final_Product 4-(3-Chloro-4-fluorophenoxy)aniline Intermediate_Nitro->Final_Product Reducing Agent (e.g., Fe/NH4Cl)->Final_Product Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Final_Product

Caption: Two-step synthesis via Ullmann condensation and nitro reduction.

Experimental Protocol: Ullmann Condensation and Reduction

This protocol is adapted from established procedures for analogous compounds and may require optimization.

Step 1: Synthesis of 4-(3-Chloro-4-fluorophenoxy)nitrobenzene via Ullmann Condensation

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reactant Addition: Add 4-bromonitrobenzene (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-(3-chloro-4-fluorophenoxy)nitrobenzene.

Step 2: Reduction of 4-(3-Chloro-4-fluorophenoxy)nitrobenzene

  • Reaction Setup: In a round-bottom flask, suspend 4-(3-chloro-4-fluorophenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reagent Addition: Add iron powder (Fe, 3.0-5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Product: Concentrate the organic layer under reduced pressure to obtain the crude 4-(3-chloro-4-fluorophenoxy)aniline. Further purification can be achieved by recrystallization or column chromatography.

Data Summary for Ullmann/Reduction Pathway (Illustrative)

ParameterUllmann CondensationNitro Reduction
Typical Yield 75-90%>95%
Purity (crude) 85-95%90-98%
Key Reagents CuI, K₂CO₃Fe, NH₄Cl
Solvent DMFEthanol/Water
Temperature 120-140 °C80-90 °C
Reaction Time 12-24 h2-4 h
Pathway II: The Direct Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more convergent and often milder route to 4-(3-Chloro-4-fluorophenoxy)aniline.[1] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and an amine.[2]

Causality Behind Experimental Choices: This pathway is favored for its generally higher functional group tolerance and milder reaction conditions compared to the classical Ullmann condensation.[1] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, particularly the reductive elimination step, which forms the desired C-N bond.[3] While palladium catalysts are more expensive than copper, the single-step nature of this reaction can be advantageous in terms of process efficiency and waste reduction.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange ArPd(II)(X)L2->Ligand_Exchange R'-NH₂ ArPd(II)(NHR')L2 [ArPd(II)(NH₂R')L₂]⁺X⁻ Ligand_Exchange->ArPd(II)(NHR')L2 Deprotonation Deprotonation (Base) ArPd(II)(NHR')L2->Deprotonation ArPd(II)(NR')L2 ArPd(II)(NR')L₂ Deprotonation->ArPd(II)(NR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'H Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and requires optimization of the ligand, base, and solvent for the specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Solvent and Reactant Addition: Add anhydrous toluene or dioxane. Then, add 4-bromo-3-chloro-fluorobenzene (1.0 eq) and aniline (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 4-(3-Chloro-4-fluorophenoxy)aniline.

Data Summary for Buchwald-Hartwig Pathway (Illustrative)

ParameterBuchwald-Hartwig Amination
Typical Yield 70-95%
Purity (crude) >90%
Key Reagents Palladium precatalyst, Phosphine ligand, Strong base
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 12-24 h

Troubleshooting and Optimization

IssuePotential CauseMitigation Strategy
Low Yield (Ullmann) Incomplete reaction; deactivation of copper catalyst.Ensure anhydrous conditions; screen different copper sources (CuI, Cu₂O, Cu powder); consider using a ligand (e.g., L-proline, 1,10-phenanthroline) to accelerate the reaction.[4]
Low Yield (Buchwald-Hartwig) Inactive catalyst; poor choice of ligand or base.Use a pre-catalyst or ensure in situ generation of Pd(0) under inert conditions; screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos); screen strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[1]
Byproduct Formation Homocoupling of aryl halides; hydrodehalogenation.Optimize the stoichiometry of reagents; lower the catalyst loading or reaction temperature. Ensure strictly anhydrous conditions.

Conclusion and Future Perspectives

The synthesis of 4-(3-chloro-4-fluorophenoxy)aniline is well-established through both the Ullmann condensation/reduction sequence and the Buchwald-Hartwig amination. The former often proves more economical for large-scale production, while the latter provides a more direct and often milder route with broader functional group tolerance. The choice of synthetic pathway will ultimately be dictated by project-specific requirements, including cost, scale, and available equipment.

Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts as alternatives to palladium, the design of more active and stable ligands for both copper and palladium-catalyzed reactions, and the implementation of flow chemistry to improve safety, efficiency, and scalability. As the demand for targeted therapeutics like Lapatinib continues to grow, so too will the need for innovative and optimized syntheses of its key intermediates.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, Q., & Li, L. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Chinese Journal of Modern Applied Pharmacy, 28(3), 245-246.
  • Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. Retrieved from [Link]

Sources

Exploratory

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-(3-Chloro-4-fluorophenoxy)aniline Derivatives The 4-(3-Chloro-4-fluorophenoxy)aniline core is a significant pharmacophore in modern drug discovery, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(3-Chloro-4-fluorophenoxy)aniline Derivatives

The 4-(3-Chloro-4-fluorophenoxy)aniline core is a significant pharmacophore in modern drug discovery, serving as a versatile structural backbone for a range of biologically active agents. Its inherent physicochemical properties, conferred by the halogenated phenoxy ring linked to an aniline moiety, make it an attractive starting point for the synthesis of targeted therapeutics. The strategic placement of chlorine and fluorine atoms modulates the electronic environment, lipophilicity, and metabolic stability of the resulting derivatives, often enhancing their binding affinity to biological targets and improving their pharmacokinetic profiles.[1][2]

This scaffold is notably a key component of several advanced kinase inhibitors developed for targeted cancer therapy.[1] For instance, the closely related structure, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a critical intermediate in the synthesis of Lapatinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2) kinases.[3][4] This connection underscores the therapeutic potential embedded within this chemical framework. This guide provides a comprehensive exploration of the diverse biological activities of 4-(3-Chloro-4-fluorophenoxy)aniline derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties, supported by detailed mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The application of 4-(3-Chloro-4-fluorophenoxy)aniline derivatives in oncology is the most extensively researched area, with a primary focus on the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth and proliferation.

Mechanism of Action: Dual EGFR/ErbB-2 Kinase Inhibition

Many cancers, including certain types of breast and lung cancer, are characterized by the overexpression or mutation of EGFR and ErbB-2. These receptors are key nodes in signaling pathways that regulate cell growth, differentiation, and survival. The 4-(3-Chloro-4-fluorophenoxy)aniline scaffold has been successfully incorporated into pyrimidine-based structures to create potent dual inhibitors that compete with ATP for the kinase domain of these receptors.[3]

Derivatives have been designed based on the structure of Lapatinib to effectively block downstream signaling.[3] This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis. The rationale for dual inhibition is to provide a more comprehensive blockade of signaling and to overcome potential resistance mechanisms that can arise when targeting a single receptor.

EGFR_ErbB2_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT ErbB2 ErbB-2 ErbB2->RAS_RAF ErbB2->PI3K_AKT ATP ATP ATP->EGFR Binds to kinase domain ATP->ErbB2 Binds to kinase domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Derivative Aniline Derivative Derivative->EGFR INHIBITS Derivative->ErbB2 INHIBITS

EGFR/ErbB-2 signaling pathway and inhibition by aniline derivatives.
Chalcone Derivatives and ROS-Mediated Apoptosis

Another successful strategy involves incorporating the aniline moiety into chalcone structures. Chalcones are natural products known for a wide range of biological activities, including potent anticancer effects.[5][6] Synthesized 4-anilinoquinolinylchalcone derivatives have demonstrated significant antiproliferative activity against human cancer cell lines, such as breast (MDA-MB-231) and liver (Huh-7) cancer, while showing lower cytotoxicity towards normal cells.[5][7]

The mechanism for these chalcone derivatives often involves the induction of cellular apoptosis. For example, specific compounds have been shown to cause a depletion of ATP and trigger the activation of caspases 3 and 7 through a process dependent on the generation of reactive oxygen species (ROS).[5][7] This ROS-mediated pathway represents a distinct and effective mechanism for selectively eliminating cancer cells.[8][9]

Quantitative Analysis of Anticancer Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Derivative ClassCompound ExampleTarget Cell LineIC₅₀ (µM)MechanismReference
PyrimidineCompound 6 A431 (epidermoid carcinoma)3.25Dual EGFR/ErbB-2 Inhibition[3]
PyrimidineCompound 6 SKOV-3 (ovarian cancer)0.89Dual EGFR/ErbB-2 Inhibition[3]
PyrimidineCompound 11 A431 (epidermoid carcinoma)4.24Dual EGFR/ErbB-2 Inhibition[3]
PyrimidineCompound 11 SKOV-3 (ovarian cancer)0.71Dual EGFR/ErbB-2 Inhibition[3]
AnilinoquinolinylchalconeCompound 4a MDA-MB-231 (breast cancer)PotentROS-dependent apoptosis[5][7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the antiproliferative activity of synthesized derivatives against cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: Healthy, viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple precipitate will be visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial and Antimalarial Activities

Beyond oncology, derivatives of the core aniline structure have shown promise as antimicrobial and antimalarial agents, often through the formation of Schiff bases or hybrid molecules.

Schiff Base Derivatives and Their Antimicrobial Potential

Schiff bases, formed by the condensation of a primary amine (like our aniline derivative) with an aldehyde or ketone, are a well-established class of compounds with a broad spectrum of biological activities.[10][11] The resulting imine (-C=N-) group is a critical pharmacophore. Schiff bases derived from halogenated anilines and aldehydes (e.g., 5-chlorosalicylaldehyde) have been synthesized and evaluated for their antibacterial and antifungal properties.[12]

These compounds often exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[11][12] The mechanism is thought to involve interference with cell wall synthesis or disruption of normal cellular processes. Metal complexes of these Schiff bases frequently show enhanced antimicrobial activity compared to the ligand alone, a phenomenon attributed to the chelation theory.[10][13]

Compound TypeTest OrganismActivity MetricResultReference
Schiff BaseE. coliMIC (µg/mL)1.6[12]
Schiff BaseP. fluorescenceMIC (µg/mL)2.8[12]
Schiff BaseS. aureusMIC (µg/mL)3.4[12]
Schiff BaseA. niger (fungus)MIC (µg/mL)47.5[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Prepare Inoculum: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antimalarial Hybrid Drugs

The global challenge of drug-resistant malaria necessitates the development of novel therapeutic agents. A promising strategy is the creation of hybrid drugs that combine two pharmacophores into a single molecule. A novel hybrid compound, Artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized and showed significant antiplasmodial activity.[14][15]

This hybrid demonstrated efficacy against both drug-sensitive and drug-resistant strains of Plasmodium.[14] The in vivo effective dosage (ED₅₀) was determined to be 4.211 mg/kg, 2.601 mg/kg, and 3.875 mg/kg against P. berghei ANKA, lumefantrine-resistant, and piperaquine-resistant lines, respectively.[14][15] Such results highlight the potential of using the 4-(3-Chloro-4-fluorophenoxy)aniline scaffold to develop new treatments for multidrug-resistant malaria.[14]

Conclusion and Future Outlook

Derivatives based on the 4-(3-Chloro-4-fluorophenoxy)aniline scaffold have demonstrated a remarkable breadth of biological activity, positioning them as highly valuable leads in drug discovery. The most significant advances have been in the development of anticancer agents, particularly kinase inhibitors that target fundamental oncogenic pathways. The proven success in this area, exemplified by the structural relationship to approved drugs like Lapatinib, provides a strong foundation for further optimization. The promising antimicrobial and antimalarial activities further broaden the therapeutic potential of this chemical class.

Future research should focus on expanding the structure-activity relationship (SAR) studies to fine-tune potency and selectivity.[16] Investigating novel molecular targets and exploring new therapeutic areas will be crucial. Furthermore, detailed preclinical evaluation of the most promising candidates, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, will be essential to translate these findings from the laboratory to clinical applications. The versatility and proven efficacy of this scaffold ensure that it will remain an area of intense investigation for years to come.

References

  • Cai, J., Liu, Y., Li, Y., Wang, B., Chen, J., & Zhu, W. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 978-986. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from ResearchGate. [Link]

  • Wang, S. W., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 3045. [Link]

  • Abe, E. N., & Onwudiwe, D. C. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) Complexes. Journal of Chemistry, 2020, 1745236. [Link]

  • Osei, B. A., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research, 122(4), 1017-1028. [Link]

  • TSI Journals. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Schiff's Base Derivatives of Vanillin Analogue. Retrieved from TSI Journals. [Link]

  • IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). Retrieved from IJMRSTI. [Link]

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • Adewole, E. A., et al. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. International Journal of Chemical Research and Pharmaceutical Sciences, 6(1), 18-24. [Link]

  • Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from Semantic Scholar. [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from Pharmaffiliates. [Link]

  • Wang, S. W., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • ResearchGate. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Retrieved from RSC Publishing. [Link]

  • Ari, F., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1301, 137273. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from NCBI. [Link]

  • Ari, F., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1301, 137273. [Link]

Sources

Foundational

4-(3-Chloro-4-fluorophenoxy)aniline: A Strategic Building Block for Kinase Inhibitor Scaffolds

The following technical guide details the synthesis, reactivity, and application of 4-(3-Chloro-4-fluorophenoxy)aniline (CAS 383126-92-9), a high-value pharmacophore used in the design of tyrosine kinase inhibitors (TKIs...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 4-(3-Chloro-4-fluorophenoxy)aniline (CAS 383126-92-9), a high-value pharmacophore used in the design of tyrosine kinase inhibitors (TKIs).

Strategic Profile & Pharmacophore Utility[1]

4-(3-Chloro-4-fluorophenoxy)aniline is a specialized diaryl ether building block. In medicinal chemistry, this motif serves as a critical "hinge" or "spacer" element in Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or EGFR).[1]

Structural Logic in Drug Design

The compound combines a nucleophilic aniline handle with a lipophilic, halogenated phenoxy tail.[1] Its value stems from three specific structural properties:

  • The Diaryl Ether Linker: Provides a flexible yet distinct geometry (approx. 120° bond angle) that allows the inhibitor to span from the ATP-binding pocket into the hydrophobic back-pocket (allosteric site).

  • The 3-Chloro-4-fluoro Substitution: This specific halogenation pattern modulates metabolic stability (blocking para-oxidation) and enhances hydrophobic interactions within the kinase binding cleft. The chlorine atom often fills a specific hydrophobic sub-pocket, increasing potency.[1]

  • The Aniline Handle: Acts as the primary attachment point for heterocycles (via amide coupling) or "linker-tail" moieties (via urea formation), facilitating the construction of complex scaffold libraries.[1]

Key Technical Data
PropertySpecification
CAS Number 383126-92-9
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
pKa (Aniline) ~3.5–4.0 (Electron-withdrawing phenoxy group lowers basicity)

Chemical Synthesis: The "Nitro-Ether" Route

The most robust industrial route to 4-(3-Chloro-4-fluorophenoxy)aniline involves a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Chemoselective Reduction. This pathway avoids expensive transition metal catalysts (like Buchwald-Hartwig) in the initial step, making it scalable.[1]
Step 1: Ether Formation

The reaction couples 3-Chloro-4-fluorophenol with 1-Fluoro-4-nitrobenzene .

  • Mechanism: The phenolate ion attacks the electron-deficient 4-position of the nitrobenzene. The nitro group activates the ring for nucleophilic attack.[1]

  • Critical Control: 1-Fluoro-4-nitrobenzene is preferred over the chloro-analog due to the higher electronegativity of fluorine, which accelerates the

    
     reaction rate significantly in this specific transformation.
    
Step 2: Chemoselective Reduction

The resulting nitro-intermediate must be reduced to the aniline.

  • Challenge: Standard catalytic hydrogenation (

    
    , 
    
    
    
    ) poses a risk of hydrodechlorination (stripping the chlorine atom from the phenoxy ring).[1]
  • Solution: Iron-mediated reduction (Béchamp) or Hydrogenation with a poisoned catalyst (e.g.,

    
     sulfided) is required to preserve the halogen substitution pattern.[1]
    
Synthesis Workflow Diagram

SynthesisRoute Start1 3-Chloro-4-fluorophenol Inter Intermediate: 4-(3-Chloro-4-fluorophenoxy) nitrobenzene Start1->Inter K2CO3, DMF 90°C, 4-6h (SNAr) Start2 1-Fluoro-4-nitrobenzene Start2->Inter Product Product: 4-(3-Chloro-4-fluorophenoxy) aniline Inter->Product Fe powder, NH4Cl EtOH/H2O, Reflux (Selective Reduction)

Caption: Two-step synthesis via SNAr coupling and chemoselective iron reduction to preserve the chloro-substituent.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Chloro-4-fluorophenoxy)nitrobenzene

Reagents: 3-Chloro-4-fluorophenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), Potassium Carbonate (


, 1.5 eq), DMF (anhydrous).
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluorophenol (100 mmol) and

    
     (150 mmol).
    
  • Solvate: Add DMF (5 volumes) and stir at room temperature for 15 minutes to generate the phenolate anion.

  • Addition: Add 1-Fluoro-4-nitrobenzene (110 mmol) dropwise or in portions.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes) with vigorous stirring. The product typically precipitates as a yellow solid.[1]

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum at 45°C.[1]
    
    • Yield Expectation: 85–95%.[1]

Protocol B: Chemoselective Reduction to Aniline

Reagents: Nitro-intermediate (from Step A), Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (


, 5.0 eq), Ethanol/Water (4:1 ratio).[1]
  • Suspension: Dissolve the nitro-intermediate (50 mmol) in Ethanol (200 mL) and Water (50 mL).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the heterogeneous mixture to reflux (~78°C) with vigorous mechanical stirring.

    • Note: Vigorous stirring is essential to prevent the iron from clumping.[1]

  • Monitoring: Reaction is usually complete within 2–4 hours. Check for the disappearance of the nitro peak by HPLC.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 80–90%.[1][2]

Synthetic Utility & Applications

The resulting aniline is a versatile nucleophile.[1] Its reduced basicity (due to the electron-withdrawing phenoxy group) requires optimized conditions for subsequent couplings.[1]

Urea Formation (Kinase Inhibitor Synthesis)

Reaction with isocyanates yields diaryl ureas, a classic motif in kinase inhibitors (e.g., Sorafenib analogues).[1]

  • Conditions: React with an aryl isocyanate in DCM or THF at room temperature.

  • Optimization: Due to the aniline's lower nucleophilicity, heating to 40–50°C or adding a mild base (Pyridine) may be required if the isocyanate is electron-rich.[1]

Amide Coupling

Reaction with carboxylic acids (using HATU/EDCI) or acid chlorides.[1]

  • Use Case: Attaching the aniline to a quinoline or quinazoline core (common in c-Met inhibitors).

  • Diagram of Application:

Applications cluster_0 Pathway A: Urea Formation cluster_1 Pathway B: Amide Coupling Aniline 4-(3-Chloro-4-fluorophenoxy)aniline Urea Diaryl Urea Scaffold (Kinase Inhibitor Motif) Aniline->Urea DCM, RT Amide Amide Linked Inhibitor (e.g., c-Met Target) Aniline->Amide HATU, DIPEA, DMF Isocyanate R-N=C=O (Isocyanate) Isocyanate->Urea Acid Heterocyclic Acid (e.g., Quinoline-COOH) Acid->Amide

Caption: Divergent synthesis pathways for creating Urea or Amide-based kinase inhibitor libraries.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Incomplete deprotonation of phenol.Ensure

is finely ground; increase temp to 100°C; switch solvent to DMSO.
Dechlorination in Step 2 Over-reduction (if using

).[1]
STOP using Pd/C. Switch to Fe/

or

reduction immediately.
Product Discoloration Oxidation of aniline during workup.[1]Perform workup under inert atmosphere (

); add trace ascorbic acid during extraction.
Poor Solubility High lipophilicity of diaryl ether.[1]Use THF or DMF for subsequent reactions; avoid pure alcohols or water.[1]

References

  • Chemical Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10433725, 4-(3-Chloro-4-fluorophenoxy)aniline . [Link]

  • General Synthesis of Phenoxyanilines: Liu, J., et al. "Synthesis and antitumor activity of novel diaryl urea derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] (General protocol for

    
     and reduction in diaryl ether synthesis).
    
  • Iron Reduction Methodology: Plietker, B. "Selectivity in the reduction of nitroarenes."[1] Tetrahedron Letters, 2005.[1] (Validating Fe/NH4Cl for halogenated nitroarenes).

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] (Contextualizing the diaryl ether pharmacophore).

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 4-(3-Chloro-4-fluorophenoxy)aniline

This guide provides a comprehensive exploration of 4-(3-chloro-4-fluorophenoxy)aniline, a molecule of significant interest in medicinal and materials science. We will delve into its synthesis, spectroscopic characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of 4-(3-chloro-4-fluorophenoxy)aniline, a molecule of significant interest in medicinal and materials science. We will delve into its synthesis, spectroscopic characterization, and a detailed theoretical and computational analysis of its structural, electronic, and non-linear optical properties. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established methodologies and predictive insights.

Introduction and Significance

4-(3-Chloro-4-fluorophenoxy)aniline belongs to the class of diaryl ethers, a scaffold present in numerous biologically active compounds and advanced materials. The unique substitution pattern, featuring a chloro and a fluoro group on one of the phenyl rings and an aniline moiety on the other, imparts a distinct electronic and conformational profile. This structure suggests potential applications in drug discovery, particularly in the development of kinase inhibitors and antimalarial agents, where related phenoxy aniline derivatives have shown promise.[1][2] Furthermore, the electronic asymmetry of the molecule hints at interesting non-linear optical (NLO) properties, making it a candidate for advanced photonic materials.[3]

This guide will navigate through a logical workflow, from the proposed synthesis of the molecule to a deep dive into its intrinsic properties using computational chemistry, providing a robust framework for its further investigation and application.

Synthesis and Characterization

While specific literature on the synthesis of 4-(3-chloro-4-fluorophenoxy)aniline is not abundant, a plausible and efficient synthetic route can be designed based on well-established cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for the formation of carbon-nitrogen bonds to construct diarylamines.[4]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is often favored for its high functional group tolerance and milder reaction conditions.[4] A general protocol for the synthesis of 4-(3-chloro-4-fluorophenoxy)aniline is outlined below.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Proposed Synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline reagents Reactants: - 1-Bromo-3-chloro-4-fluorobenzene - 4-Aminophenol - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Toluene) reaction Buchwald-Hartwig Cross-Coupling reagents->reaction workup Reaction Work-up - Quenching - Extraction reaction->workup purification Purification - Column Chromatography workup->purification product Product: 4-(3-Chloro-4-fluorophenoxy)aniline purification->product

Caption: A proposed workflow for the synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).

  • Addition of Reactants: Add 1-bromo-3-chloro-4-fluorobenzene (1.0 equivalent) and 4-aminophenol (1.2 equivalents) to the flask.

  • Solvent and Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene via syringe. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(3-chloro-4-fluorophenoxy)aniline.

Predictive Spectroscopic Characterization

Based on the known spectral data of analogous aniline and diphenyl ether derivatives, the following spectroscopic characteristics for 4-(3-chloro-4-fluorophenoxy)aniline can be predicted.[5][6][7]

Table 1: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Salient Features
FT-IR (cm⁻¹) N-H stretching (amine): 3400-3300 (two bands for primary amine)Aromatic C-H stretching: 3100-3000C=C aromatic ring stretching: 1600-1450C-O-C (ether) stretching: 1250-1200 (asymmetric), 1050-1000 (symmetric)C-Cl stretching: 800-600C-F stretching: 1200-1000
¹H NMR (ppm) Aromatic protons: 6.5-8.0 (complex multiplet patterns due to coupling)Amine protons (-NH₂): 3.5-5.0 (broad singlet, chemical shift can vary with solvent and concentration)
¹³C NMR (ppm) Aromatic carbons: 110-160C-Cl and C-F substituted carbons will show characteristic shifts and coupling patterns (C-F coupling).
UV-Vis (nm) π → π* transitions of the aromatic rings are expected in the UV region, likely around 250-300 nm. The presence of the amino group (an auxochrome) may cause a red shift (bathochromic shift) of the absorption maxima.

Theoretical and Computational Analysis

To gain deeper insights into the molecular properties of 4-(3-chloro-4-fluorophenoxy)aniline, a comprehensive computational analysis using Density Functional Theory (DFT) is proposed. DFT has been shown to be a reliable method for predicting the structural, electronic, and spectroscopic properties of aniline derivatives and related compounds.[8][9]

Diagram of the Computational Analysis Workflow:

Computational Workflow Computational Analysis Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_props Electronic Properties - HOMO-LUMO Analysis - Molecular Orbitals geom_opt->electronic_props mep Molecular Electrostatic Potential (MEP) geom_opt->mep nlo Non-Linear Optical (NLO) Properties Calculation geom_opt->nlo results Data Analysis and Interpretation freq_calc->results electronic_props->results mep->results nlo->results

Caption: A systematic workflow for the computational analysis of 4-(3-Chloro-4-fluorophenoxy)aniline using DFT.

Computational Methodology

All calculations would be performed using a quantum chemistry software package like Gaussian. The molecular geometry would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[10] Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to allow for the prediction of the IR spectrum.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and angles can be predicted and are crucial for understanding the molecule's steric and electronic properties.

Table 2: Predicted Optimized Geometrical Parameters (Illustrative)

ParameterPredicted Value (Å or °)
C-Cl Bond Length~1.74
C-F Bond Length~1.35
C-O (ether) Bond Lengths~1.36 - 1.42
C-N (amine) Bond Length~1.40
Dihedral Angle (C-O-C-C)Varies (indicating twisting)
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[11] The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining chemical reactivity, kinetic stability, and the electronic excitation energy.[12] A smaller HOMO-LUMO gap generally implies higher reactivity.[12]

Table 3: Predicted Electronic Properties

ParameterPredicted Value (eV)Significance
E(HOMO) ~ -5.5 to -6.0The energy of the highest occupied molecular orbital, indicating the electron-donating ability of the molecule.
E(LUMO) ~ -1.0 to -1.5The energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0The energy difference between HOMO and LUMO, which is a measure of the molecule's excitability and chemical reactivity. A larger gap suggests higher stability.
Ionization Potential (I) ~ -E(HOMO)The energy required to remove an electron from the molecule.
Electron Affinity (A) ~ -E(LUMO)The energy released when an electron is added to the molecule.
Electronegativity (χ) (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (I - A) / 2A measure of the molecule's resistance to charge transfer.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and fluorine.

  • Blue regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

  • Green regions: Represent neutral or near-zero potential.

For 4-(3-chloro-4-fluorophenoxy)aniline, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, as well as the fluorine atom, making these sites favorable for interactions with electrophiles. The hydrogen atoms of the amine group would be expected to have a positive potential.

Non-Linear Optical (NLO) Properties

Molecules with a significant difference in electron density between a donor and an acceptor group connected by a π-conjugated system can exhibit NLO properties. In 4-(3-chloro-4-fluorophenoxy)aniline, the amino group acts as an electron donor and the chloro-fluoro substituted ring can act as an electron-withdrawing group, creating a push-pull system that could lead to a non-zero first hyperpolarizability (β), a key parameter for second-order NLO materials.

Potential Biological Activity

The core structure of 4-(3-chloro-4-fluorophenoxy)aniline is present in compounds that have been investigated for their therapeutic potential.

  • Antimalarial Activity: A hybrid molecule, artesunate-3-chloro-4(4-chlorophenoxy)aniline, has demonstrated antimalarial activity in vitro and in vivo.[15][16][17] This suggests that the 3-chloro-4-phenoxy aniline moiety is a promising scaffold for the development of new antimalarial drugs. The mechanism of action for some related compounds is believed to involve the inhibition of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR).[18]

  • Anticancer Activity: Derivatives of 4-anilinoquinazolines, which can be synthesized from substituted anilines, are known to be potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The subject molecule could serve as a valuable intermediate in the synthesis of such inhibitors.

Conclusion

4-(3-Chloro-4-fluorophenoxy)aniline is a molecule with considerable potential in both medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its plausible synthesis, predicted spectroscopic features, and a detailed roadmap for its computational analysis. The theoretical investigations into its electronic structure, reactivity, and non-linear optical properties provide a strong foundation for future experimental work. The documented biological activity of closely related compounds further underscores the importance of exploring this molecule and its derivatives for the development of novel therapeutic agents.

References

  • Bowie, J. Y. (1968). U.S. Patent No. 3,362,883. Washington, DC: U.S.
  • Ford, K. A., & Nicklaus, M. C. (2014). Role of Electrostatic Potential in the in Silico Prediction of Molecular Bioactivation and Mutagenesis. Chemical Research in Toxicology, 27(8), 1387–1397.
  • Muregi, F. K., Ohta, I., Mas-Coma, S., & Ishih, A. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and In Vivo.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline.
  • Sifuna, A. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World Journal, 14(1), 1-10.
  • Sifuna, A. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research, 122(4), 1023-1033.
  • Wang, S., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 803-814.
  • BenchChem. (2025). Technical Support Center: 4-(3-Chloro-4-fluorophenyl)aniline Synthesis.
  • Suksrichavalit, T., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Chiang Mai Journal of Science, 49(2), 334-346.
  • Françoise, G., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules, 29(18), 4283.
  • BenchChem. (2025). 4-(3-Chloro-4-fluorophenyl)aniline CAS number and identification.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry website.
  • IBM Research. (2013). Computational investigations on base-catalyzed diaryl ether formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations between energy of HOMO(E HOMO ), energy of LUMO(E LUMO ) and.
  • ResearchGate. (n.d.). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia.
  • Sifuna, A. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. PubMed.
  • Rebolledo, F., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061.
  • ResearchGate. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. International Journal of Molecular Sciences, 24(24), 17508.
  • Martínez, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 28(10), 4069.
  • Yadav, R. A., & Singh, O. P. (2007). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics, 45(4), 309-316.
  • Kováčová, M., & Michalík, M. (2019). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Monatshefte für Chemie-Chemical Monthly, 150(7), 1259-1267.
  • Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.
  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. Retrieved from The Royal Society of Chemistry website.
  • Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from The Royal Society of Chemistry website.
  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Analysis Of The Non-Linear Optical Properties Of Derivatives Of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-Yl)-2H-Pyrazolines.
  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Journal of Biomolecular Structure & Dynamics, 40(19), 8630-8643.
  • IIETA. (2024). Non-Linear and Linear Optical Properties of an Organic Laser Dye Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Diradical Character View of (Non)Linear Optical Properties.

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline: A Key Pharmaceutical Intermediate

An Application Note for Researchers and Drug Development Professionals Abstract 4-(3-Chloro-4-fluorophenoxy)aniline is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-(3-Chloro-4-fluorophenoxy)aniline is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably tyrosine kinase inhibitors used in oncology. This document provides a detailed, two-step protocol for the synthesis of this diaryl ether amine, designed for researchers in medicinal chemistry and process development. The methodology is based on a robust and scalable approach involving a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, followed by the reduction of a nitro aromatic intermediate. This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations, and troubleshooting strategies to ensure a high-yield, reproducible synthesis.

Introduction and Synthetic Strategy

The diaryl ether motif is a prevalent scaffold in medicinal chemistry, and 4-(3-Chloro-4-fluorophenoxy)aniline serves as a prime example of its utility. Its synthesis is a foundational step for more complex molecules like the dual tyrosine kinase inhibitor, Lapatinib. While several synthetic routes exist, including palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, a two-step approach starting from readily available precursors offers a cost-effective and reliable pathway amenable to scale-up.[1][2]

The selected strategy proceeds via two classical and well-understood transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether intermediate, 1-(3-chloro-4-fluorophenoxy)-4-nitrobenzene, by reacting 3-chloro-4-fluorophenol with an activated nitroaromatic ring. The strong electron-withdrawing nature of the nitro group is essential for activating the ring towards nucleophilic attack, a cornerstone of SNAr chemistry.[3]

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline using a mild and efficient reducing agent. This transformation is a fundamental process in the synthesis of aromatic amines.

This protocol details a procedure using iron in the presence of a weak acid, a method valued for its low cost, efficiency, and reduced environmental burden compared to other metal reductants.[4]

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_step1 Part 1: SNAr Reaction cluster_step2 Part 2: Nitro Reduction SM1 3-Chloro-4-fluorophenol Intermediate 1-(3-Chloro-4-fluorophenoxy)- 4-nitrobenzene SM1->Intermediate Heat SM2 1-Fluoro-4-nitrobenzene SM2->Intermediate Heat Base K2CO3 (Base) Base->Intermediate Heat Solvent1 DMF (Solvent) Solvent1->Intermediate Heat ReducingAgent Fe Powder / Acetic Acid Intermediate->ReducingAgent FinalProduct 4-(3-Chloro-4-fluorophenoxy)aniline Intermediate->FinalProduct Reflux Solvent2 Ethanol / Water caption Two-step synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline.

Sources

Application

Application Notes & Protocols: The Strategic Use of 4-(3-Chloro-4-fluorophenoxy)aniline as a Core Intermediate for Kinase Inhibitor Synthesis

Abstract and Introduction The pursuit of targeted therapies in oncology has identified protein kinases as critical targets for intervention. Small molecule kinase inhibitors have revolutionized treatment paradigms for va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The pursuit of targeted therapies in oncology has identified protein kinases as critical targets for intervention. Small molecule kinase inhibitors have revolutionized treatment paradigms for various cancers, and their design often relies on privileged scaffolds that provide a robust framework for potent and selective inhibition. 4-(3-Chloro-4-fluorophenoxy)aniline has emerged as a cornerstone intermediate in the synthesis of several clinically significant kinase inhibitors. Its diaryl ether structure, combined with a strategically positioned aniline moiety and halogen substituents, offers an ideal starting point for engaging the ATP-binding site of key oncogenic kinases.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals. It provides not only the rationale for using this intermediate but also detailed, field-tested protocols for its application in the synthesis of quinazoline-based kinase inhibitors, with a focus on derivatives related to Gefitinib and Lapatinib. We will explore the underlying mechanisms of action, the targeted signaling pathways, and the critical experimental considerations that ensure successful and reproducible synthesis.

The Rationale: Why 4-(3-Chloro-4-fluorophenoxy)aniline is a Privileged Scaffold

The utility of 4-(3-chloro-4-fluorophenoxy)aniline is not coincidental; its structural and electronic properties are exquisitely suited for kinase inhibitor design.

  • Hinge-Binding Motif : The primary amine (aniline) is a versatile hydrogen bond donor and acceptor. This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors that is essential for high-affinity binding.[1]

  • Modulation of Physicochemical Properties : The chloro and fluoro substituents are not mere decorations. These electron-withdrawing groups significantly influence the molecule's properties.[1] They modulate the pKa of the aniline nitrogen, affecting its hydrogen bonding capability, and increase lipophilicity, which can enhance cell permeability and interactions with hydrophobic pockets within the kinase domain.[1] Furthermore, the fluorine atom can improve metabolic stability by blocking potential sites of oxidative metabolism.

  • Structural Vector : The diaryl ether linkage provides a rigid yet flexible vector that orients the substituted phenyl ring deep into the ATP-binding site, allowing it to interact with various sub-pockets. This provides a platform for further functionalization to enhance selectivity and potency against specific kinase targets.[1][2]

This combination of features makes the scaffold a frequent component in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family of kinases, including HER2/ErbB2, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and others implicated in tumor angiogenesis and proliferation.[1][2][3]

The Primary Target: EGFR/HER2 Signaling Axis

Many inhibitors derived from this aniline intermediate target the EGFR and HER2 receptor tyrosine kinases. In numerous cancers, these receptors are overexpressed or harbor activating mutations, leading to constitutive signaling that drives tumor progression.[4][5]

Mechanism of Action: Ligand binding (e.g., EGF) to EGFR, or overexpression of HER2, induces receptor dimerization (homo- or heterodimerization).[4][6] The EGFR/HER2 heterodimer is a particularly potent signaling unit.[5][6] Dimerization triggers trans-autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins. This initiates downstream cascades, primarily the PI3K/AKT/mTOR pathway, which promotes cell survival and growth, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is a potent driver of cell proliferation.[5][7][8] Kinase inhibitors designed from 4-(3-chloro-4-fluorophenoxy)aniline act by competitively binding to the ATP pocket of EGFR and/or HER2, preventing phosphorylation and blocking these downstream signals.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) Receptor EGFR / HER2 Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Activates PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation Survival Angiogenesis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->Dimerization Blocks ATP Binding

Caption: EGFR/HER2 signaling pathways and point of inhibition.

Experimental Protocols: Synthesis of Quinazoline-Based Inhibitors

The most common application of 4-(3-chloro-4-fluorophenoxy)aniline is in the synthesis of 4-anilinoquinazoline derivatives. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction with a 4-chloroquinazoline core.

Protocol 1: Synthesis of a Gefitinib Analog Core

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[9] Its synthesis involves the crucial step of coupling the aniline intermediate with a functionalized quinazoline.[10][11]

Gefitinib_Workflow start Start: - 4-Chloro-6,7-dimethoxyquinazoline - 4-(3-Chloro-4-fluorophenoxy)aniline dissolve Dissolve reactants in isopropanol start->dissolve reflux Heat to reflux (approx. 82°C) for 4-6 hours dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion precipitate Collect precipitate by vacuum filtration cool->precipitate wash Wash solid with cold isopropanol & ether precipitate->wash dry Dry under vacuum wash->dry end Final Product: N-(3-chloro-4-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine (as HCl salt) dry->end

Caption: Experimental workflow for quinazoline synthesis.

Step-by-Step Methodology:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Reagent Addition : Add 4-(3-chloro-4-fluorophenoxy)aniline (1.05 eq).

  • Solvent : Add anhydrous isopropanol (approx. 15 mL per gram of the chloroquinazoline). The reaction is typically run under acidic conditions, and the product often precipitates as the hydrochloride salt, which drives the reaction to completion.[12]

  • Reaction : Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation :

    • Upon completion, cool the reaction mixture to room temperature. A precipitate (the hydrochloride salt of the product) should form.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with a small amount of cold isopropanol and then diethyl ether to remove residual starting materials and solvent.

  • Purification and Characterization :

    • The product is often of high purity after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol.

    • Dry the final product under vacuum at 40-50°C.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Lapatinib Analog Precursor

Lapatinib is a potent dual inhibitor of both EGFR and HER2. Its synthesis utilizes a closely related intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline .[13][14][15] While the phenoxy linker is replaced by a benzyloxy linker, the core synthetic strategy involving the aniline nucleophile remains identical and demonstrates the versatility of this chemical class. The protocol below outlines the coupling of this aniline derivative with a 4-chloro-6-iodoquinazoline, a key step in building the Lapatinib scaffold.[16]

Step-by-Step Methodology:

  • Reaction Setup : In a nitrogen-flushed, three-necked flask fitted with a reflux condenser and thermometer, suspend 4-chloro-6-iodoquinazoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Reagent Addition : Add 3-chloro-4-(3-fluorobenzyloxy)aniline (1.0 eq) to the suspension.[16]

  • Reaction : Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.[16]

  • Monitoring : Monitor the disappearance of starting materials using TLC (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Work-up and Isolation :

    • After the reaction is complete, cool the mixture to ambient temperature.

    • Filter the resulting solid precipitate and wash with the reaction solvent.

  • Purification : The crude product can be further purified by recrystallization from a solvent system like aqueous isopropyl alcohol to achieve high purity.[16]

  • Characterization : Confirm the structure of the resulting N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine by spectroscopic methods (NMR, MS).

Summary of Reaction Parameters
ParameterProtocol 1 (Gefitinib Analog)Protocol 2 (Lapatinib Precursor)Causality and Rationale
Quinazoline Core 4-Chloro-6,7-dimethoxyquinazoline4-Chloro-6-iodoquinazolineThe 4-chloro group is an excellent leaving group for SNAr. The substituents at positions 6 and 7 are varied to modulate solubility and interact with different regions of the kinase.
Aniline Intermediate 4-(3-Chloro-4-fluorophenoxy)aniline3-Chloro-4-(3-fluorobenzyloxy)anilineThe core pharmacophore. The benzyloxy linker in the Lapatinib precursor provides a different angle and length compared to the phenoxy linker.
Solvent IsopropanolTetrahydrofuran (THF)Protic solvents like isopropanol can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex). Aprotic polar solvents like THF are also effective.
Temperature Reflux (~82°C)60-65°CElevated temperatures are required to overcome the activation energy for the SNAr reaction. The choice depends on solvent boiling point and reactant stability.
Typical Yield > 85%> 80%The precipitation of the product as a salt often drives the reaction equilibrium towards completion, resulting in high yields.

Conclusion and Future Outlook

4-(3-Chloro-4-fluorophenoxy)aniline and its close analogs are not merely reagents but are strategic building blocks that have enabled the development of life-saving targeted cancer therapies. Their inherent structural and electronic properties make them ideal for creating high-affinity ligands for the ATP-binding site of oncogenic kinases like EGFR and HER2. The synthetic protocols detailed herein are robust, reproducible, and scalable, providing a solid foundation for both academic research and industrial drug development. As medicinal chemists continue to tackle challenges like acquired drug resistance, the versatility of this aniline scaffold will undoubtedly ensure its continued use in the design and synthesis of next-generation kinase inhibitors.

References

  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC. (2017).
  • HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. (n.d.).
  • The Chemical Synthesis of Erlotinib: The Role of 183322-17-0. (n.d.). Tocan Bio.
  • Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. (2025). BenchChem.
  • Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine. (2025). BenchChem.
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024). Organic Process Research & Development.
  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). MDPI.
  • Crosstalk between PRLR and EGFR/HER2 Signaling P
  • A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer. (2025).
  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). PubMed.
  • Gefitinib synthesis intermediate, and its preparing method and use. (n.d.).
  • Modified Synthesis of Erlotinib Hydrochloride. (n.d.).
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.).
  • Process for the preparation of gefitinib. (n.d.).
  • Comparative Analysis of 4-(3-Chloro-4-fluorophenyl)aniline Analogs as Potent Kinase Inhibitors. (2025). BenchChem.
  • Lapatinib intermediates. (n.d.).
  • Process for the preparation of lapatinib. (n.d.).
  • Lapatinib Intermediates. (n.d.). Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd.
  • CAS No : 202197-26-0 | Chemical Name : 3-Chloro-4-(3-fluorobenzyloxy)aniline. (n.d.).
  • Application Notes and Protocols: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (2025). BenchChem.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.

Sources

Method

Application Note: HPLC Method Development for 4-(3-Chloro-4-fluorophenoxy)aniline

Executive Summary This guide details the method development, optimization, and validation strategy for 4-(3-Chloro-4-fluorophenoxy)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development, optimization, and validation strategy for 4-(3-Chloro-4-fluorophenoxy)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and agrochemicals.

The target molecule presents specific chromatographic challenges:

  • Basic Character: The primary amine moiety (

    
    ) is prone to severe peak tailing due to interaction with residual silanols on silica-based columns.
    
  • Hydrophobicity: The halogenated phenoxy tail confers significant lipophilicity (

    
    ), requiring high organic strength for elution.
    
  • Structural Isomers: Potential synthetic impurities (e.g., regioisomers of the chloro/fluoro substitution) require high selectivity.

This protocol recommends a High-pH Reversed-Phase approach using a hybrid silica column to ensure superior peak symmetry and retention stability, validated against ICH Q2(R1) guidelines.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in robust method design.

PropertyDescriptionChromatographic Implication
Structure Primary aniline coupled to a halogenated phenyl ether.Dual nature: Basic head group, Lipophilic tail.

(Amine)
~4.0 (Estimated)At neutral pH (7.0), the molecule is predominantly neutral. At pH < 2.0, it is protonated (

).

~3.8 - 4.2High retention on C18; requires high % organic modifier (ACN/MeOH).
UV Max ~240 nm, ~280 nm240 nm offers higher sensitivity; 280 nm offers higher selectivity against non-aromatic impurities.
Solubility Low in water; High in MeOH/ACN/DMSO.Sample diluent must match initial mobile phase strength to prevent precipitation.

Method Development Strategy

The "pH Switch" Decision

For basic anilines, the mobile phase pH is the most critical variable.

  • Option A: Low pH (pH 2.5 - 3.0): The amine is protonated (

    
    ).
    
    • Pros: High solubility.

    • Cons: Cationic amine interacts with anionic silanols on the column, causing tailing. Requires ion-pairing agents or high-quality end-capped columns.

  • Option B: High pH (pH 9.5 - 10.5): The amine is deprotonated (Neutral

    
    ).
    
    • Pros: The neutral molecule does not interact with silanols. Result: Sharp, symmetrical peaks.

    • Cons: Requires columns stable at high pH (Hybrid particles).

Recommendation: We utilize Option B (High pH) using a Hybrid C18 column. This maximizes peak shape and retention, separating the target from more polar synthetic precursors (e.g., 4-aminophenol derivatives).

Workflow Visualization

MethodDev Start Start: Molecule Assessment pKa_Check Determine pKa (~4.0) Check Solubility Start->pKa_Check Decision Select pH Strategy pKa_Check->Decision Low_pH Low pH (Formic Acid/TFA) Target: Protonated Amine Decision->Low_pH Mass Spec Required High_pH High pH (Ammonium Bicarb) Target: Neutral Amine Decision->High_pH Standard QC/Purity Col_Select_Low Column: C18 (End-capped) Risk: Silanol Tailing Low_pH->Col_Select_Low Col_Select_High Column: Hybrid C18 (XTerra/Gemini) Benefit: Perfect Peak Shape High_pH->Col_Select_High Optimize Gradient Optimization 50-100% Organic Col_Select_Low->Optimize Col_Select_High->Optimize Validation ICH Q2(R1) Validation Optimize->Validation

Figure 1: Decision matrix for aniline method development. High pH is preferred for peak symmetry.

Optimized Experimental Protocol

Chromatographic Conditions (Gold Standard)

This method uses a high-pH compatible column to suppress ionization of the aniline, resulting in sharp peaks and high loadability.

ParameterSettingRationale
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm or 5 µm)Hybrid silica-polymer technology resists dissolution at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.Maintains analyte in neutral form (

). Buffer capacity stabilizes retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; better peak shape for aromatics.
Flow Rate 1.0 mL/minStandard backpressure for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Injection Volume 5 - 10 µLAdjust based on sample concentration (Target: 0.5 mg/mL).
Detection UV @ 240 nm (Reference: 360 nm)Max absorbance for the aniline-phenoxy conjugation.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial hold to elute polar impurities.
2.040Isocratic hold.
12.090Gradient ramp to elute lipophilic target.
15.090Column wash (remove dimers/oligomers).
15.140Return to initial conditions.
20.040Re-equilibration (Critical for reproducibility).
Sample Preparation
  • Stock Solution: Weigh 10 mg of 4-(3-Chloro-4-fluorophenoxy)aniline into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50 mix) to prevent "solvent shock" (peak distortion due to strong solvent mismatch).

System Suitability & Validation (ICH Q2)

To ensure the method is trustworthy, the following System Suitability Test (SST) criteria must be met before every run.

SST Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ideally < 1.2 using the High pH method).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (e.g., 3-chloro-4-fluorophenol precursor).
    
Validation Parameters (Summary)
  • Specificity: Inject individual impurity standards (if available) and perform forced degradation (acid/base/oxidative stress) to ensure no co-elution with the main peak.

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or pH drift.1. Ensure pH is > 9.5.2. Replace column if voided.3. Switch to a "Base Deactivated" column.
Retention Time Drift Temperature fluctuation or incomplete equilibration.1. Use a column oven.2. Increase equilibration time between runs (min 5 column volumes).
Ghost Peaks Contaminated Mobile Phase or Carryover.1. Use fresh Milli-Q water.2. Add a needle wash step (50:50 ACN:Water).
Split Peaks Sample solvent too strong.Dilute sample in initial mobile phase (40% ACN) instead of 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.
  • PubChem. Compound Summary: Halogenated Anilines. (Used for physicochemical property estimation).[2]

Sources

Application

Application Note: Strategic Protocols for Friedel-Crafts Reactions with Aniline Derivatives

Executive Summary The Friedel-Crafts (FC) reaction is a cornerstone of medicinal chemistry for constructing aryl cores. However, aniline derivatives present a "Deactivation Paradox": the amino group is electronically act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedel-Crafts (FC) reaction is a cornerstone of medicinal chemistry for constructing aryl cores. However, aniline derivatives present a "Deactivation Paradox": the amino group is electronically activating but Lewis-basic. Upon interaction with standard Lewis acid catalysts (e.g., AlCl₃), it forms a deactivated anilinium salt, halting the reaction.[1][2] This guide provides three distinct, validated protocols to overcome this barrier:

  • The Classical Protection Route: High-yielding para-acylation via acetanilide.

  • The Sugasawa Method: Direct ortho-acylation using boron trichloride (BCl₃) for precision regiocontrol.

  • The Green Activation Route: Metal-free alkylation using Hexafluoroisopropanol (HFIP).

The Mechanistic Challenge

Understanding the failure mode of standard FC conditions is critical for troubleshooting.

The Deactivation Paradox

In a standard setup, the lone pair on the aniline nitrogen coordinates irreversibly with the Lewis Acid (LA). This converts the strongly activating


 group into a strongly deactivating 

complex.

DeactivationMechanism cluster_0 Standard Condition Failure Aniline Aniline (Activating -NH2) Complex Anilinium-AlCl3 Complex (Strongly Deactivating) Aniline->Complex Fast Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex NoRxn Reaction Stalls (Electron Deficient Ring) Complex->NoRxn Electrophile Repelled

Figure 1: The mechanism of catalytic deactivation in unprotected anilines.

Protocol A: The Classical Protection Route (Para-Acylation)

Best For: Large-scale synthesis where para-selectivity is required and an extra step is acceptable. Mechanism: Acetylation reduces the basicity of the nitrogen, preventing strong Lewis acid complexation while maintaining sufficient ring activation.

Reagents & Stoichiometry
ReagentEquiv.[3][4]Role
Aniline Derivative 1.0Substrate
Acetic Anhydride 1.2Protecting Group Source
Acetyl Chloride 1.1Electrophile (Acylation step)
AlCl₃ (Anhydrous) 2.5Catalyst (Excess required)
DCM / CS₂ SolventCarrier (DCM preferred for solubility)
Step-by-Step Methodology
Phase 1: Protection (Acetylation)[1]
  • Dissolution: Dissolve aniline (10 mmol) in DCM (20 mL).

  • Addition: Add acetic anhydride (12 mmol) dropwise at 0°C.

  • Workup: Stir at RT for 1 hour. Wash with 1M HCl, then NaHCO₃. Dry organic layer (MgSO₄) and concentrate to yield the acetanilide intermediate.

Phase 2: Friedel-Crafts Acylation
  • Catalyst Slurry: In a flame-dried flask under N₂, suspend AlCl₃ (25 mmol) in dry DCM (30 mL).

  • Electrophile Formation: Add Acetyl Chloride (11 mmol) dropwise at 0°C. Stir 15 mins until the acylium complex forms (solution often turns yellow/orange).

  • Substrate Addition: Dissolve the acetanilide from Phase 1 in minimal DCM and add dropwise to the catalyst slurry.

    • Critical Note: Do not dump the solid in; localized high concentrations can cause polymerization.

  • Reflux: Warm to RT, then reflux (40°C) for 2–4 hours. Monitor HCl gas evolution (bubbler).

  • Quench (Exothermic): Cool to 0°C. Pour mixture slowly onto crushed ice/HCl.

    • Safety: AlCl₃ hydrolysis is violent.

  • Hydrolysis (Optional): If the free amine is desired, reflux the product in EtOH/HCl (6M) for 4 hours to remove the acetyl group.

Protocol B: The Sugasawa Reaction (Direct Ortho-Acylation)

Best For: Drug discovery requiring ortho-substitution patterns without protection/deprotection steps. Mechanism: Uses BCl₃ to form a specific complex with the aniline nitrogen. This complex acts as a template, directing the incoming electrophile to the ortho position via an intramolecular transfer.

Reagents & Stoichiometry
ReagentEquiv.[3][4]Role
Aniline Derivative 1.0Substrate
BCl₃ (1M in DCM) 1.1Directing Group & Lewis Acid
Nitrile (R-CN) 1.2Electrophile Precursor
AlCl₃ or GaCl₃ 1.1Lewis Acid Promoter
1,2-Dichloroethane SolventHigh boiling point solvent
Experimental Workflow

SugasawaWorkflow Setup 1. Setup Inert Atmosphere (Ar/N2) 0°C Cooling Complexation 2. BCl3 Addition Forms Aniline-BCl3 Adduct (Exothermic) Setup->Complexation Addition 3. Electrophile Addition Add Nitrile + AlCl3 Complexation->Addition Heating 4. Thermal Activation Reflux in DCE (80°C) Ortho-Attack Occurs Addition->Heating Hydrolysis 5. Acid Hydrolysis Converts Imine to Ketone Heating->Hydrolysis

Figure 2: The Sugasawa reaction workflow for regioselective ortho-acylation.

Step-by-Step Methodology
  • Complexation: To a solution of aniline (10 mmol) in 1,2-dichloroethane (DCE, 20 mL) at 0°C under Argon, add BCl₃ (11 mL, 1.0 M in DCM) dropwise.

    • Observation: A precipitate (the amine-boron complex) usually forms.

  • Lewis Acid Addition: Add the nitrile (12 mmol) followed by solid AlCl₃ (11 mmol) in one portion.

  • Reaction: Warm to room temperature, then reflux (approx. 80°C) for 6–12 hours.

    • Note: The reaction proceeds through an imine intermediate.

  • Hydrolysis: Cool to 0°C. Carefully add 2M HCl (aq). Heat the biphasic mixture at 60°C for 30 mins to hydrolyze the intermediate ketimine to the ketone.

  • Extraction: Basify with NaOH (to pH 10) to liberate the aniline, extract with DCM, and purify via chromatography.

Protocol C: Green Activation (HFIP-Promoted Alkylation)

Best For: Alkylation (not acylation) of electron-rich anilines using "Green Chemistry" principles (Metal-Free). Mechanism: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates electrophiles (like benzyl halides or tertiary bromides) and stabilizes the transition state without deactivating the aniline ring.

Protocol
  • Mixture: Combine aniline (1.0 equiv) and alkyl bromide (1.2 equiv) in HFIP (concentration 0.2 M).

  • Reaction: Stir at ambient temperature (20–25°C) for 2–16 hours.

    • Self-Validation: The reaction is homogeneous. No precipitate indicates the absence of salt formation common in AlCl₃ routes.

  • Workup: Evaporate HFIP (recyclable). Dissolve residue in EtOAc, wash with NaHCO₃, and purify.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Brick Dust" Precipitate Rapid addition of AlCl₃ to free amine.Use Protocol A (Protection) or ensure BCl₃ is added slowly at 0°C (Protocol B).
No Reaction (Protocol A) Old AlCl₃ (hydrated).AlCl₃ must be yellow/grey powder. If white/clumpy, it is hydrolyzed. Sublimate or purchase fresh.
Polyalkylation Highly activated ring.Dilute reaction; Increase amine stoichiometry; Use acetylation to moderate activity.
Low Yield (Sugasawa) Incomplete hydrolysis of ketimine.Ensure step 4 (acidic heating) is performed long enough to cleave the B-N bond and hydrolyze the imine.

Safety Considerations

  • Aluminum Chloride (AlCl₃) & Boron Trichloride (BCl₃): React violently with water/moisture, releasing HCl gas. All glassware must be flame-dried. Work in a well-ventilated fume hood.

  • Carbon Disulfide (CS₂): If used as a solvent, be aware it is neurotoxic and extremely flammable (flash point -30°C). DCM or DCE are safer alternatives for these protocols.

  • HFIP: Corrosive and volatile. Causes severe eye damage.

References

  • Sugasawa Reaction (Ortho-Acylation): Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[5][6] Aminohaloborane in organic synthesis.[7] 1. Specific ortho substitution reaction of anilines.[6][7] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Mechanistic Insight: Douglas, A. W., et al. (1994).[5][6] Ortho acylation of anilines by nitriles in the presence of BCl3 and an auxillary Lewis acid: Mechanistic study. Tetrahedron Letters, 35(37), 6807-6810. Link

  • HFIP Promoted Alkylation: Ehrlich, M. F., et al. (2018). HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides.[8] Organic Chemistry Frontiers, 5, 1-5. Link

  • General Friedel-Crafts Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Reference Text).

Sources

Method

developing fluorescent probes with 4-(3-Chloro-4-fluorophenoxy)aniline

Application Note: Developing Fluorescent Probes with 4-(3-Chloro-4-fluorophenoxy)aniline Introduction & Strategic Context The molecule 4-(3-Chloro-4-fluorophenoxy)aniline (CAS 383126-92-9) represents a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Fluorescent Probes with 4-(3-Chloro-4-fluorophenoxy)aniline

Introduction & Strategic Context

The molecule 4-(3-Chloro-4-fluorophenoxy)aniline (CAS 383126-92-9) represents a "privileged scaffold" in medicinal chemistry, specifically for the design of Type II Kinase Inhibitors . Its bi-aryl ether structure, featuring a halogenated hydrophobic ring (3-Cl, 4-F) and a solvent-oriented aniline, mimics the pharmacophore found in several FDA-approved multi-kinase inhibitors (e.g., targeting c-Met, VEGFR2, and BRAF).

For drug development professionals, transforming this scaffold into a fluorescent probe offers a powerful tool for:

  • Target Engagement Assays: Quantifying residence time and binding affinity in live cells (e.g., via NanoBRET™).

  • Selectivity Profiling: Visualizing off-target binding in complex biological matrices.

  • Resistance Studies: Monitoring drug uptake in resistant cell lines (e.g., P-gp efflux analysis).

This guide details the protocol for converting the 4-(3-Chloro-4-fluorophenoxy)aniline building block into a functional fluorescent probe without compromising its binding affinity.

Design Principles: The "Solvent-Front" Strategy

The critical challenge in probe design is attaching a bulky fluorophore without disrupting the inhibitor's binding mode.

  • Pharmacophore Analysis: In Type II inhibitors (e.g., similar to the Cabozantinib or Sorafenib class), the bi-aryl ether core occupies the hydrophobic pocket (selectivity pocket) adjacent to the ATP binding site. The aniline nitrogen typically forms hydrogen bonds with the "hinge region" or serves as the attachment point for a urea/amide linker that extends into the solvent channel.

  • Attachment Strategy: We utilize the primary amine (-NH₂) of the aniline as the vector for modification. By converting this amine into a urea or amide linker , we can extend the fluorophore away from the kinase deep pocket and into the solvent, minimizing steric clash.

Design Logic Diagram

ProbeDesign Scaffold 4-(3-Chloro-4-fluorophenoxy)aniline (Hydrophobic Core) Linker Linker Strategy (Urea/Amide) Scaffold->Linker Chemical Conjugation Target Kinase Target (c-Met/VEGFR/Raf) Scaffold->Target Deep Pocket Binding Fluorophore Fluorophore (BODIPY/Cy5/TAMRA) Linker->Fluorophore Solvent Extension Linker->Target H-Bonding (Asp-Phe-Gly motif) Fluorophore->Target Avoids Steric Clash

Caption: Structural logic for converting the aniline scaffold into a bioactive probe. The linker serves a dual role: extending the dye and providing critical H-bonds.

Chemical Synthesis Protocol

Objective: Synthesize a fluorescent conjugate via a urea linkage, mimicking the binding mode of diarylurea kinase inhibitors.

Reagents:

  • Scaffold: 4-(3-Chloro-4-fluorophenoxy)aniline (1.0 eq).

  • Fluorophore: BODIPY-FL-NHS Ester or Cy5-NHS Ester (1.1 eq).

  • Linker Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene (for urea formation).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology
  • Activation (Urea Formation Route):

    • Note: Direct reaction with NHS esters creates an amide. To create a urea (often more potent for this scaffold), we first activate the aniline.

    • Dissolve 4-(3-Chloro-4-fluorophenoxy)aniline (50 mg, 0.2 mmol) in anhydrous DCM (2 mL) at 0°C.

    • Add Triphosgene (0.35 eq) and DIPEA (2.0 eq) dropwise. Stir for 30 min to generate the isocyanate intermediate in situ.

  • Conjugation:

    • Prepare a solution of an amine-functionalized fluorophore (e.g., BODIPY-amine) in DMF.

    • Add the isocyanate solution to the fluorophore solution.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS.

  • Alternative (Amide Route - Simpler):

    • If the amide linker is sufficient for binding (based on docking studies):

    • Dissolve 4-(3-Chloro-4-fluorophenoxy)aniline (1.0 eq) in DMF.

    • Add Fluorophore-NHS ester (1.1 eq) and DIPEA (3.0 eq).

    • Stir at RT for 12 hours.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Purify via Preparative HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

    • Lyophilize fractions to obtain the final probe as a colored powder.

Characterization & Validation

Before biological application, the probe must be validated for both optical performance and binding integrity.

Table 1: QC & Characterization Parameters

ParameterMethodAcceptance Criteria
Identity HR-MS (ESI+)Mass error < 5 ppm
Purity Analytical HPLC (254 nm & Emission)> 95% homogeneity
Excitation/Emission Spectrofluorometry (PBS, pH 7.4)Matches parent dye (e.g., 503/512 nm for BODIPY)
Quantum Yield Relative to Fluorescein/Cy5> 0.4 (ensure no quenching by aniline)
Solubility Visual/NephelometrySoluble in 1% DMSO/PBS at 10 µM

Biological Application Protocols

Experiment A: Competition Binding Assay (IC₅₀ Determination)

Purpose: To verify that the fluorescent tag has not destroyed the scaffold's affinity.

  • Cell Line: Use a relevant line expressing the target (e.g., MKN-45 for c-Met or HUVEC for VEGFR).

  • Preparation: Seed cells in 96-well black plates (5,000 cells/well).

  • Treatment:

    • Treat cells with the Fluorescent Probe at a fixed concentration (e.g., 100 nM).

    • Co-treat with increasing concentrations of the Parent Drug (unlabeled 4-(3-Chloro-4-fluorophenoxy)aniline derivative or Cabozantinib) (0.1 nM – 10 µM).

  • Incubation: 1 hour at 37°C.

  • Wash: Wash 3x with ice-cold PBS to remove unbound probe.

  • Readout: Measure fluorescence intensity on a plate reader.

  • Analysis: Plot Fluorescence vs. [Competitor]. A sigmoidal dose-response confirms specific binding.

Experiment B: Live-Cell Target Engagement (Flow Cytometry)

Purpose: To visualize target occupancy and cellular uptake.

  • Harvest: Detach adherent cells (e.g., A549) using non-enzymatic dissociation buffer.

  • Stain: Resuspend

    
     cells in 100 µL FACS buffer.
    
  • Probe Addition: Add the Fluorescent Probe (final conc. 50–200 nM).

  • Control: In a separate tube, pre-incubate with 100-fold excess of unlabeled inhibitor (Blockade Control).

  • Incubation: 30 min at 37°C (active uptake) or 4°C (surface binding only).

  • Analysis: Analyze on a Flow Cytometer (e.g., FITC channel for BODIPY).

    • Result: The "Probe Only" sample should show a distinct shift compared to "Unstained". The "Blockade" sample should show significantly reduced fluorescence, confirming specificity.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation cluster_app Phase 3: Application S1 Activate Aniline (Triphosgene/CDI) S2 Couple Fluorophore (Amine/NHS) S1->S2 S3 HPLC Purification & QC S2->S3 V1 In Vitro Kinase Assay (Kd Determination) S3->V1 V2 Cellular Competition (Flow Cytometry) S3->V2 A1 Target Occupancy Imaging V2->A1 A2 Drug Resistance Profiling V2->A2

Caption: End-to-end workflow from chemical synthesis to biological validation.

Troubleshooting & Expert Tips

  • Issue: High Background/Non-Specific Binding.

    • Cause: The probe is too lipophilic (LogP > 5).

    • Solution: Use a sulfonated fluorophore (e.g., Sulfo-Cy5) or introduce a PEG linker between the aniline and the dye to improve water solubility.

  • Issue: Loss of Potency.

    • Cause: The linker is too short, causing the dye to clash with the kinase P-loop.

    • Solution: Increase linker length (e.g., use a C6-alkyl or PEG4 spacer).

  • Safety: 4-(3-Chloro-4-fluorophenoxy)aniline is a halogenated aromatic amine. Handle with care (gloves, fume hood) as it may be skin-sensitizing or toxic.

References

  • Design of Fluorescent Kinase Inhibitors

    • Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Scaffold Context (Cabozantinib/c-Met)

    • Title: Cabozantinib synthesis and intermediate characterization.[1]

    • Source:ChemicalBook / Heterocycles.
  • Fluorescent Probe Methodologies

    • Title: Rational Design of Small Molecule Fluorescent Probes for Biological Applic
    • Source:NIH / PMC.
    • URL:[Link]

  • Target Identification (Phenoxyaniline derivatives)

    • Title: Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]... as dual EGFR/ErbB-2 kinase inhibitors.[2]

    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this important synthetic intermediate.

Introduction to the Synthesis

The synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline is a critical step in the preparation of various pharmaceutical compounds. The formation of the diaryl ether linkage is the key transformation, which is typically achieved through two primary synthetic strategies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate scope, reaction conditions, and cost-effectiveness.[1]

This guide provides a comprehensive overview of both methods, with a focus on troubleshooting common issues and optimizing reaction parameters to achieve high yields of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 4-(3-Chloro-4-fluorophenoxy)aniline is a frequent challenge. The underlying causes can often be traced back to catalyst activity, reaction conditions, or the purity of the starting materials.

Potential CauseSuggested Solutions
Inactive Catalyst For Ullmann Condensation: Ensure the use of a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[2] The active catalytic species is Cu(I).[2] Consider in-situ activation if using Cu(0) or Cu(II) sources.[2] For Buchwald-Hartwig Amination: Use a pre-catalyst or ensure the active Pd(0) species is generated under strictly inert conditions.[1] Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[1]
Inappropriate Ligand Ligands are crucial for stabilizing the catalyst and facilitating the reaction.[2] For Ullmann Condensation: Screen various ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[2] For Buchwald-Hartwig Amination: For an aryl chloride substrate, bulky, electron-rich phosphine ligands are often a good starting point.[1]
Suboptimal Base or Solvent The choice of base and solvent can significantly impact the reaction's success. For Ullmann Condensation: Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] Polar aprotic solvents like DMF or dioxane are often effective.[2] For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu are commonly used.[1] Toluene is a typical solvent.[1]
Presence of Oxygen or Moisture Both reactions are sensitive to oxygen and moisture, which can deactivate the catalyst.[1] Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
Reaction Temperature Too Low/High Traditional Ullmann reactions often require high temperatures, while modern ligand-accelerated protocols are milder.[2] If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature.[2]
Problem 2: Significant Formation of Byproducts

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their formation.

Potential CauseSuggested Solutions
Homocoupling of Aryl Halide This can occur through reductive elimination from a bis-aryl palladium intermediate in Buchwald-Hartwig reactions or coupling of two aryl halide molecules on the copper surface in Ullmann reactions.[1] Optimize the stoichiometry of the reagents.
Formation of Phenol The aryl halide can react with hydroxide ions, which may be present if the base is not completely anhydrous or if water is present in the reaction.[1] Use a high-purity, anhydrous base and solvent.[1]
Dehalogenation The presence of protic impurities can lead to the reduction of the aryl halide.[2] Use anhydrous solvents and reagents, and ensure that all glassware is thoroughly dried before use.[2]
Problem 3: Difficulty in Product Purification

Effective purification is essential to obtain 4-(3-Chloro-4-fluorophenoxy)aniline of high purity.

Potential CauseSuggested Solutions
Co-eluting Impurities If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging.
Purification Strategy: Column chromatography on silica gel is the standard method.[1] A gradient elution system, for instance, with a mixture of hexanes and ethyl acetate, can be effective.[1] Recrystallization from a suitable solvent system can be employed for further purification if needed.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, Ullmann Condensation or Buchwald-Hartwig Amination, is generally better for this synthesis?

A1: Both methods are viable for synthesizing diarylamines. The Buchwald-Hartwig amination is often preferred due to its broader functional group tolerance, milder reaction conditions, and wider substrate scope.[1][3] However, the Ullmann condensation can be a more cost-effective option, particularly for large-scale synthesis, as it utilizes a less expensive copper catalyst.[1] The optimal choice will depend on the specific starting materials, available equipment, and cost considerations.

Q2: What are the most critical parameters to optimize for improving the yield in a Buchwald-Hartwig amination for this specific product?

A2: The most critical parameters to optimize are the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.[1] A thorough screening of different combinations of these components is highly recommended. For an aryl chloride substrate, employing bulky, electron-rich phosphine ligands is a good starting point.[1]

Q3: I am observing a significant amount of unreacted starting aniline in my crude product. What could be the reason?

A3: The presence of unreacted aniline could be due to an incomplete reaction or a side reaction that consumes the aryl halide.[1] Review the troubleshooting guide for low yield. Additionally, ensure the correct stoichiometry of your reagents.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous toluene via syringe.[1]

  • Stir the mixture at room temperature for 15 minutes to form the catalyst complex.[1]

  • Add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), aniline (1.2 eq), and NaOtBu (1.4 eq).[1]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction to room temperature and quench with water.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

General Protocol for Ullmann Condensation

Traditional Ullmann conditions are often harsh; modern protocols utilizing ligands allow for milder conditions.

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add CuI (e.g., 10 mol%), K₂CO₃ (2.0 eq), 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), and aniline (1.2 eq).[1]

  • Evacuate and backfill the flask with an inert gas.[1]

  • Add anhydrous DMF via syringe.[1]

  • Heat the reaction mixture to 140-160 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_inert Ensure Inert Atmosphere (N2/Ar) check_reagents->check_inert check_catalyst Evaluate Catalyst/Ligand System check_inert->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Time) check_catalyst->check_conditions re_purify Re-evaluate Purification Strategy check_conditions->re_purify success Improved Yield re_purify->success Purification Effective

Caption: A systematic workflow for troubleshooting low product yield.

Simplified Reaction Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Amine_Coord Amine Coordination ArPdX->Amine_Coord R'NH2 Pd_Amine_Complex [Ar-Pd(II)-NHR']+ (L_n) Amine_Coord->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)-NR' (L_n) Deprotonation->Pd_Amido_Complex Red_Elim Reductive Elimination Pd_Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Optimization

preventing dehalogenation during reduction reactions

Topic: Preventing Dehalogenation During Reduction Reactions Role: Senior Application Scientist Status: Active Support Ticket Mission Statement Welcome to the . You are likely here because you have observed the "Silent Yi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation During Reduction Reactions Role: Senior Application Scientist Status: Active Support Ticket

Mission Statement

Welcome to the . You are likely here because you have observed the "Silent Yield Killer": the reductive cleavage of Carbon-Halogen (C-X) bonds. Whether you are losing an Iodine handle essential for a future Suzuki coupling or stripping a Chlorine pharmacophore from a drug candidate, this guide provides the self-validating protocols required to stop it.

We do not rely on luck. We rely on thermodynamics and kinetic control.

Module 1: Catalytic Hydrogenation (The Danger Zone)

The Issue: Palladium on Carbon (Pd/C) is a victim of its own efficiency.[1] It catalyzes the oxidative addition of H₂ into C-X bonds (Ar-I > Ar-Br > Ar-Cl) almost as readily as it reduces nitro groups or olefins.

The Solution: You must lower the surface energy of the catalyst. We do this by "poisoning" the highly active sites responsible for hydrogenolysis, leaving the sites responsible for hydrogenation active.

Protocol A: Nitro Reduction using Sulfided Platinum (Pt/C-S)

Best for: Nitroarenes containing Iodine or Bromine.

Theory: Platinum is naturally less prone to oxidative addition into C-X bonds than Palladium. "Sulfiding" the catalyst blocks the most active sites, effectively shutting down hydrogenolysis.

Step-by-Step Workflow:

  • Catalyst Selection: Use commercially available 5% Pt/C (Sulfided) . Do not substitute with standard Pt/C.

  • Solvent System: Use Ethyl Acetate or THF . Avoid Methanol if possible, as protic solvents can sometimes accelerate dehalogenation rates in specific substrates.

  • Loading: Use 1–3 mol% loading.

  • Pressure: Maintain low pressure (1–3 atm / Balloon pressure). High pressure forces the dehalogenation pathway.

  • Monitoring: Monitor via HPLC/UPLC. Stop immediately upon consumption of starting material.

Protocol B: Olefin Reduction with Poisoned Pd/C

Best for: Reducing double bonds in the presence of aryl halides.

Theory: If you must use Pd/C, you must add an extrinsic poison. Diphenylsulfide (Ph₂S) is the industry standard "antidote" for dehalogenation.

Step-by-Step Workflow:

  • Cocktail Preparation:

    • Substrate: 1.0 equiv

    • Pd/C (10%): 5–10 wt%[2]

    • Diphenylsulfide: 0.5 – 1.0 equiv (relative to Pd metal, not substrate).

  • Execution: Hydrogenate at 1 atm (balloon).

  • Workup: The sulfide will remain in solution. You must remove it via column chromatography or specific washings (oxidative wash can remove sulfides but may touch your product; silica filtration is safer).

Module 2: Dissolving Metal Reductions (The Chemical Firewall)

The Issue: Hydrogenation is sometimes simply too risky for labile iodides. The Solution: Switch mechanisms entirely. Electron Transfer (ET) reductions using Iron or Tin are chemically orthogonal to hydrogenolysis mechanisms.

Protocol C: The Fe/NH₄Cl System (Modified Bechamp)

Best for: Robust, scalable reduction of Nitro to Aniline with 100% Halogen retention.

Why this works: This reaction occurs on the surface of the iron metal via single electron transfer. The conditions are mild (pH ~5-6), preventing acid-catalyzed side reactions.

Materials:

  • Iron Powder (325 mesh is ideal; activate by washing with dilute HCl if old).

  • Ammonium Chloride (NH₄Cl).[3][4]

  • Solvent: Ethanol/Water (3:1 ratio).

Procedure:

  • Dissolution: Dissolve 1.0 equiv of Nitro-halide in Ethanol/Water (3:1).

  • Additives: Add 5.0 equiv of Iron Powder and 5.0 equiv of NH₄Cl .

  • Thermal Activation: Heat to 70°C (gentle reflux) with vigorous stirring. Crucial: Iron is heavy; if stirring is too slow, it sits at the bottom and reaction stalls.

  • Timeline: Reaction usually completes in 1–4 hours.

  • Workup (The "Emulsion" Fix):

    • Cool to room temperature.[2][4][5][6]

    • Filter through a Celite pad to remove iron sludge.[4]

    • Wash the pad copiously with EtOAc.

    • Note: If the filtrate is cloudy (iron salts), wash the organic layer with saturated NaHCO₃ and then Brine.

Module 3: Visualizing the Decision Logic

Use this decision tree to select the correct protocol for your substrate.

ReductionLogic Start Substrate Analysis Target Target Functional Group? Start->Target Nitro Nitro (-NO2) Target->Nitro Olefin Alkene/Alkyne Target->Olefin Halogen Halogen Type? Nitro->Halogen Method3 Protocol B: Pd/C + Ph2S Olefin->Method3 Required Iodine Iodine / Bromine Halogen->Iodine High Risk Chlorine Chlorine Halogen->Chlorine Med Risk Method1 Protocol C: Fe / NH4Cl Iodine->Method1 Safest Method2 Protocol A: Sulfided Pt/C Iodine->Method2 Scalable Chlorine->Method2 Method4 Standard Pd/C (Monitor Closely) Chlorine->Method4 If fast

Caption: Decision matrix for selecting reduction conditions based on halogen lability and functional group target.

Module 4: Troubleshooting & FAQ

Q1: I am using Fe/NH₄Cl but the reaction is stalled at 50% conversion.

  • Diagnosis: Loss of surface area. The iron oxide byproducts can coat the remaining iron powder, passivating it.

  • Fix: Add fresh Iron powder (2 equiv) and increase stirring speed. Ensure your solvent isn't too dry; water is required for the NH₄Cl to function as an electrolyte.

Q2: I used Pd/C with Diphenylsulfide, but I still see 10% dehalogenation.

  • Diagnosis: Catalyst-to-Poison ratio imbalance.

  • Fix: Increase the Diphenylsulfide loading. Alternatively, switch to Wilkinson’s Catalyst (RhCl(PPh₃)₃) . Rhodium is significantly less aggressive toward C-X bonds than Palladium.

Q3: Can I use Sodium Borohydride (NaBH₄)?

  • Answer: Generally, yes. NaBH₄ is safe for Aryl-Halides. However, Lithium Aluminum Hydride (LiAlH₄) is NOT. LiAlH₄ will readily debrominate and deiodinate aromatic systems. If you need a stronger hydride than NaBH₄, use the Luche conditions (NaBH₄ + CeCl₃) to increase reactivity toward carbonyls without touching the halogen.

Q4: My product is trapped in the Iron sludge during workup.

  • Fix: Do not just filter. Dilute the reaction mixture with EtOAc and water, then add Potassium Sodium Tartrate (Rochelle's Salt) and stir for 30 minutes. This chelates the iron salts, breaking the emulsion and releasing your product into the organic layer.

Summary of Reagent Compatibility
ReagentAr-Cl RiskAr-Br RiskAr-I RiskRecommendation
H₂ + Pd/C ModerateHighSevereAvoid (unless poisoned)
H₂ + Pt/C (Sulfided) LowLowLowRecommended (Hydrogenation)
Fe / NH₄Cl NoneNoneNoneHighly Recommended (Chem)
SnCl₂ NoneNoneNoneRecommended (Small Scale)
LiAlH₄ LowHighHighAvoid
NaBH₄ NoneNoneNoneSafe
References
  • Selective Hydrogenation of Halonitrobenzenes

    • Title: Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines.[7]

    • Source: MDPI, Catalysts.[7]

    • URL:[Link][4]

  • Fe/NH4Cl Protocol (Bechamp Variant)

    • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[4]

    • Source: ScienceMadness / Synlett (Contextual cit
    • URL:[Link]

  • Catalyst Poisoning Strategy

    • Title: Recent Advances of Pd/C-Catalyzed Reactions (Discussion of Ph2S poisoning).
    • Source: MDPI, Catalysts.[7]

    • URL:[Link][1][4]

  • General Reduction Reviews

    • Title: Nitro Reduction - Common Conditions (Fe, Zn, SnCl2 comparisons).[4]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

managing impurities in the production of quinolone drugs

Welcome to the Quinolone Impurity Management Center (QIMC). Status: Operational Role: Senior Application Scientist Subject: Advanced Troubleshooting for Quinolone Production (Ciprofloxacin, Levofloxacin, Moxifloxacin) Mi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinolone Impurity Management Center (QIMC).

Status: Operational Role: Senior Application Scientist Subject: Advanced Troubleshooting for Quinolone Production (Ciprofloxacin, Levofloxacin, Moxifloxacin)

Mission Statement

This guide is not a textbook; it is a dynamic troubleshooting interface designed for process chemists and analytical scientists. We address the "Why" and "How" of impurity formation, focusing on the critical control points (CCPs) in the synthesis and purification of fluoroquinolones.

Module 1: Synthesis & Process-Related Impurities

Case File #101: The "Stubborn" 7-Chloro Impurity

Symptom: High levels of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (in Ciprofloxacin synthesis) persist despite extended reaction times. Context: This occurs during the nucleophilic aromatic substitution (


) of the piperazine moiety.

Technical Analysis: The 7-chloro analog is the immediate precursor. Incomplete conversion is rarely due to kinetics alone; it is often a thermodynamic or solubility issue. The reaction relies on the activating effect of the 6-fluoro group and the electron-withdrawing carbonyl at C-4. If the solvent system contains too much water or if the base (typically Pyridine or


) is inefficient, the reaction stalls.

Troubleshooting Protocol:

  • Solvent Water Content Check (Karl Fischer):

    • Requirement: Water content must be < 0.1%.

    • Reasoning: Water competes as a nucleophile (forming the 7-hydroxy impurity) and solvates the fluoride leaving group, retarding the reaction rate.

  • Base Stoichiometry Verification:

    • Ensure a minimum of 2.2 equivalents of piperazine (or base). The first equivalent acts as the nucleophile; the second neutralizes the generated HCl/HF.

    • Self-Validating Step: Monitor pH of the reaction slurry. If pH drops < 9.0, the free amine concentration is insufficient.

  • Temperature Ramp:

    • Do not overshoot 140°C. Above this, defluorination (loss of the 6-F atom) accelerates.

Visualization: Impurity Fate Mapping (Synthesis)

G Start Starting Material (7-Chloro-6-Fluoro) Reaction SnAr Reaction (Piperazine + Base) Start->Reaction Solvent: Pyridine/DMSO Product Target Quinolone (Ciprofloxacin) Reaction->Product Optimal Path Impurity1 Impurity A (Unreacted 7-Chloro) Reaction->Impurity1 Low Temp / Low Base Impurity2 Impurity B (7-Hydroxy Analog) (Hydrolysis) Reaction->Impurity2 Wet Solvent (>0.5% H2O) Impurity3 Impurity C (Des-Fluoro) (Overheating) Reaction->Impurity3 T > 140°C

Caption: Fate mapping of the 7-chloro precursor during nucleophilic substitution. Red nodes indicate critical failure modes.

Module 2: Purification & Separation Logic

Case File #202: The "Zwitterionic" Yield Trap

Symptom: Low yield during crystallization or high ash content in the final API. Context: Quinolones are amphoteric (zwitterions). They possess a basic piperazine/amine group and an acidic carboxylic group.

Technical Analysis: Solubility is pH-dependent. The molecule is least soluble at its Isoelectric Point (pI) , typically between pH 7.0 and 7.4 for Ciprofloxacin.

  • pH < 6.0: Protonation of piperazine (

    
    ) 
    
    
    
    High Solubility.
  • pH > 8.5: Ionization of Carboxyl (

    
    ) 
    
    
    
    High Solubility.
  • pH ~ 7.2: Zwitterion (Neutral net charge)

    
    Precipitation. 
    

Troubleshooting Protocol:

  • The "Reverse-Quench" Technique:

    • Do not dump acid into the reaction mixture. Slowly add the reaction mixture into a buffered solution at the pI. This prevents local hotspots of low pH where impurities might co-precipitate.

  • Conductivity Monitoring:

    • Self-Validating Step: Instead of just pH paper, use a conductivity meter. As you approach the pI, conductivity typically stabilizes or drops as the free ions form the neutral zwitterion lattice.

  • Chloride Removal:

    • If using HCl for pH adjustment, ensure thorough washing. Residual chloride leads to "Ciprofloxacin Hydrochloride" formation in situ, which has different solubility and stability profiles than the free base.

Data: Solubility Profile vs. pH (Ciprofloxacin Model)

pH ConditionDominant SpeciesSolubility (mg/mL)Impurity Risk
pH 2.0 Cationic (

)
> 25.0Acid-catalyzed decarboxylation
pH 7.2 (pI) Zwitterion (

)
0.08 (Target) Co-precipitation of inorganic salts
pH 11.0 Anionic (

)
> 15.0Oxidative degradation

Module 3: Genotoxic Impurity (GTI) Management

Case File #303: Trace Anilines & Reagents

Symptom: Detection of aromatic amines (e.g., chloroaniline derivatives) in the final API. Context: These are often carryover starting materials from the Gould-Jacobs or Grohe synthesis routes. Under ICH M7, these are Class 1 or 2 mutagens.

Technical Analysis: Standard recrystallization often fails to remove trace anilines due to


 stacking interactions with the quinolone ring.

Troubleshooting Protocol:

  • Scavenger Resin Treatment:

    • Use a sulfonic acid-functionalized silica scavenger (e.g., SiliaMetS® S-Thiol or SCX) in the penultimate step.

    • Mechanism:[1][2][3][4][5][6] The scavenger binds the highly basic aniline impurities more strongly than the zwitterionic quinolone.

  • Purge Factor Calculation:

    • You must demonstrate a "Purge Factor" to regulators.

    • Formula:

      
      
      
    • Requirement: If the calculated purge factor > 1000x, routine testing may be waived (Option 4 control strategy in ICH M7).

Visualization: ICH M7 Decision Tree for Quinolones

M7 Start Impurity Identified DBCheck Mutagenic in Database? (Ames Positive) Start->DBCheck Class1 Class 1: Known Carcinogen (Control to Compound Specific Limit) DBCheck->Class1 Yes (Carcinogenic) Class2 Class 2: Mutagenic (Control to TTC: <1.5 µg/day) DBCheck->Class2 Yes (Mutagenic only) Class3 Class 3: Alert Structure (Ames Test Required) DBCheck->Class3 No Data, Structure Alert Class5 Class 5: No Alert (Control as Ordinary Impurity) DBCheck->Class5 No Structural Alert Class3->Class2 Ames Positive Class4 Class 4: Alert Shared with API (Treat as Non-Mutagenic) Class3->Class4 Alert same as API Class3->Class5 Ames Negative

Caption: Workflow for categorizing impurities under ICH M7. Quinolone precursors often fall into Class 2 or 3.

Module 4: Stability & Degradation

Case File #404: The "Brown Batch" (Decarboxylation & Photolysis)

Symptom: Product darkens upon drying or storage; appearance of "Impurity D" (Decarboxylated quinolone). Context: The C-3 Carboxylic acid is essential for antibacterial activity (binding to DNA gyrase) but is thermally unstable.

Technical Analysis:

  • Decarboxylation: Occurs at high temperatures (>200°C) or in acidic media. It is irreversible.

  • Photodefluorination: The C-6 Fluorine bond is labile under UV light (300-400 nm), leading to radical formation and oxidative coupling (browning).

Troubleshooting Protocol:

  • Drying Parameters:

    • Never dry fluoroquinolones above 60°C without vacuum.

    • Use Vacuum Tray Dryers at < 50°C.

  • Light Exclusion:

    • Use amber glassware for all analytical solutions.

    • Production suites should use yellow-filtered lighting (sodium vapor or filtered LED) to block UV < 400nm.

  • Oxidative Stress Test:

    • Self-Validating Step: If browning occurs, dissolve a sample in 0.1M NaOH. If the color intensifies rapidly, it confirms oxidative degradation products (quinones) rather than simple thermal decarboxylation.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[7][8][9] International Council for Harmonisation.[9] Link

  • Hubicka, U., et al. (2013). "Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis." Journal of Chromatographic Science, 51(8), 770–777. Link

  • Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews, 105(2), 559-592.
  • Torniainen, K., et al. (1997). "Photodegradation of Ciprofloxacin: Separation and Identification of Major Degradation Products." Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[8]Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 4-(3-Chloro-4-fluorophenoxy)aniline Purity by GC-MS

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-(3-Chloro-4-fluorophenoxy)aniline, a key starting material in the synthesis of targeted therapies like the tyrosine kinase inhibitor Lapatinib, is a prime example. Its impurity profile can directly influence the downstream synthesis, potentially generating deleterious by-products that could compromise the final drug substance.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 4-(3-Chloro-4-fluorophenoxy)aniline against other orthogonal analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards.

The Central Role of Purity in Pharmaceutical Synthesis

The purity of 4-(3-Chloro-4-fluorophenoxy)aniline is critical for two primary reasons:

  • Reaction Stoichiometry and Yield: The presence of impurities can disrupt the precise stoichiometric balance required in subsequent synthetic steps, leading to lower yields and the formation of unexpected side products.

  • Impurity Carryover and Formation: Process-related impurities from the synthesis of the intermediate can be carried through to the final API. Furthermore, these impurities may react with subsequent reagents to form new, potentially genotoxic, impurities that are difficult to remove.

Regulatory bodies, guided by documents such as the ICH Q3A(R2) guideline on impurities in new drug substances, mandate the stringent control and characterization of any impurity present at or above a specified reporting threshold.[1][2][3][4] This necessitates the development of robust, validated analytical methods capable of separating, identifying, and quantifying these impurities with high sensitivity and specificity.

Why GC-MS is a Powerful Tool for Aniline Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited technique for the purity analysis of semi-volatile compounds like 4-(3-Chloro-4-fluorophenoxy)aniline. Its power lies in the combination of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

  • Expertise & Experience: The choice of GC-MS is predicated on its ability to separate thermally stable, volatile compounds with high efficiency. While anilines can be polar, their volatility is often sufficient for GC analysis, especially with the use of modern capillary columns. The mass spectrometer provides unambiguous identification of eluted peaks based on their mass-to-charge ratio and fragmentation patterns, a critical feature for distinguishing between structurally similar isomers or process-related impurities.

Diagram: GC-MS Purity Validation Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Weigh 4-(3-Chloro-4- fluorophenoxy)aniline Sample Solvent Dissolve in Volatile Organic Solvent (e.g., Dichloromethane) Sample->Solvent Standard Prepare Certified Reference Standard Solution Standard->Solvent Derivatization Optional: Derivatization (e.g., Acylation) Solvent->Derivatization Injection Inject into GC System Solvent->Injection Derivatization->Injection Separation Separation on Capillary Column (e.g., DB-5ms) Injection->Separation Detection Eluent Transfer to MS Separation->Detection Ionization Electron Ionization (EI) Detection->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis PeakIntegration Peak Integration & Retention Time Alignment MassAnalysis->PeakIntegration LibrarySearch Mass Spectral Library Search (NIST) PeakIntegration->LibrarySearch Quantification Quantification vs. Standard (Area % Normalization) LibrarySearch->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: A typical workflow for the GC-MS validation of 4-(3-Chloro-4-fluorophenoxy)aniline purity.

A Self-Validating GC-MS Protocol

A trustworthy analytical method must be a self-validating system. This means that built-in checks and procedures are in place to ensure the method is performing as expected for every run. This protocol is designed with this principle in mind, adhering to the validation characteristics outlined in ICH Q2(R1).

Step 1: Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 25 mg of the 4-(3-Chloro-4-fluorophenoxy)aniline test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or methanol.

  • Reference Standard Solution: Prepare a solution of a certified reference standard of 4-(3-Chloro-4-fluorophenoxy)aniline at a similar concentration.

  • Spiked Sample Solution (for Accuracy/Specificity): Prepare a sample solution as in Step 1, and spike it with known amounts of potential impurities (if available) and the reference standard.

Causality: The choice of a volatile organic solvent is critical for GC analysis to ensure complete and rapid vaporization in the injector port. Dichloromethane is often a good choice due to its high volatility and ability to dissolve a wide range of organic compounds.

Step 2: Derivatization (Optional but Recommended)

While direct injection is possible, derivatization is often employed for aniline analysis to improve peak shape and thermal stability. Acylation is a common and effective strategy.

  • Transfer 1 mL of the sample solution to a vial and evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or a chloroformate reagent.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial and the sample is ready for injection.

Causality: The primary amino group of aniline can cause peak tailing due to its interaction with active sites in the GC system. Derivatization masks this polar group, leading to more symmetrical (Gaussian) peaks, which improves integration accuracy and lowers detection limits. Fluorinated derivatizing agents like MBTFA have the added benefit of enhancing sensitivity when using an electron-capture detector (ECD), although MS detection is more common for purity analysis.

Step 3: GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time precision and temperature control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity column providing good separation for a wide range of semi-volatile compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Temp. 280°CEnsures rapid and complete vaporization of the analyte and its derivatives.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component, allowing for better resolution of trace impurities.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minA temperature gradient is essential to elute impurities with a range of boiling points.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 35-450 amuCovers the molecular weight of the target compound and its likely impurities.
Step 4: Method Validation (According to ICH Q2(R1))

The method must be rigorously validated to prove its suitability for its intended purpose.

  • Specificity: Analyze a blank solvent, the reference standard, the test sample, and a spiked sample. The method is specific if it can resolve the main peak from any impurities and the blank shows no interfering peaks at the retention time of the analyte or its impurities. The synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline often involves the reduction of a nitro precursor, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene. Therefore, potential impurities include the unreacted nitro compound, intermediates from incomplete reduction (e.g., nitroso and hydroxylamine species), and by-products from the starting materials. The mass spectrometer is invaluable here, as it can help to tentatively identify these unknown peaks.

  • Linearity: Prepare a series of dilutions of the reference standard (e.g., from 0.05% to 1.0% of the nominal sample concentration). Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Analyze the spiked sample at three different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). Accuracy is expressed as the percentage recovery of the spiked amount. Acceptance criteria are typically 80-120% for trace impurity analysis.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Inject the same sample six times. The relative standard deviation (RSD) of the peak areas for the main component and any specified impurities should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be comparable to the initial precision study.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For impurity analysis, the LOQ must be below the reporting threshold defined by ICH Q3A(R2).

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, no single method is universally superior. A comprehensive purity assessment often relies on orthogonal methods—techniques that separate compounds based on different physicochemical principles.

Diagram: Orthogonal Methodologies for Purity Analysis

Orthogonal_Methods Purity Purity of 4-(3-Chloro-4- fluorophenoxy)aniline GCMS GC-MS Purity->GCMS Volatility & Mass/Charge HPLC HPLC-UV/MS Purity->HPLC Polarity & UV Absorbance NMR qNMR Purity->NMR Magnetic Properties of Nuclei DSC DSC Purity->DSC Thermal Properties (Melting Point Depression)

Caption: Orthogonal analytical techniques for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common technique for pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Expertise & Experience: HPLC is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC. For aniline derivatives, reverse-phase HPLC with UV detection is the standard approach. It offers excellent precision and robustness for quantitative analysis.[5]

Comparative Performance: GC-MS vs. HPLC-UV
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with stationary phase.Separation based on polarity and partitioning between phases.
Analytes Volatile and thermally stable compounds. Derivatization may be needed for polar anilines.Broad applicability for non-volatile and thermally labile compounds. Direct analysis is usually possible.
Specificity Excellent. Mass spectral data provides definitive identification and structural information.Good. Based on retention time and UV spectrum. Co-elution of isomers or impurities with similar UV spectra can be a challenge. Coupling with MS (LC-MS) significantly improves specificity.
Sensitivity Very High. LOD/LOQ can reach low ng/mL or pg levels, especially with tandem MS (MS/MS).High. LOD/LOQ are typically in the low µg/mL range, depending on the chromophore.
Precision Excellent, with RSDs typically <2% for quantitative analysis.Excellent, often considered the "gold standard" for precision with RSDs <1%.
Throughput Moderate. Run times are typically 15-30 minutes.High. Modern UHPLC systems can have run times of <5 minutes.
Solvent Usage Low. Primarily uses carrier gas (Helium).High. Requires continuous consumption of high-purity liquid solvents.

Trustworthiness: The data in the table is synthesized from multiple comparative studies on aromatic amines.[5][6][7][8][9] While GC-MS offers superior specificity for identification, HPLC often provides better precision for quantification. Therefore, the two techniques are highly complementary. For instance, HPLC might be used for the routine quantification of known impurities, while GC-MS is employed to identify unknown peaks or to confirm the identity of impurities that are difficult to resolve by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.

  • Expertise & Experience: By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the target compound can be calculated. ¹H-NMR and ¹⁹F-NMR are particularly useful for 4-(3-Chloro-4-fluorophenoxy)aniline due to the presence of hydrogen and fluorine atoms. ¹⁹F-NMR can be especially powerful for detecting fluorine-containing impurities. However, its sensitivity is lower than chromatographic techniques, making it unsuitable for trace impurity analysis (typically >0.1%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will cause a depression and broadening of the melting point.

  • Expertise & Experience: Based on the Van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole percent of eutectic impurities.[10][11] It is a rapid method for determining the purity of highly pure (>98.5%) crystalline substances without requiring a reference standard. However, it cannot detect impurities that are insoluble in the melt or that form solid solutions. It provides a measure of total eutectic impurity content but gives no information on the identity or number of individual impurities.

Conclusion and Recommendations

The validation of 4-(3-Chloro-4-fluorophenoxy)aniline purity requires a robust, sensitive, and specific analytical method. GC-MS stands out as a premier technique for this application , offering an unparalleled combination of high-resolution separation and definitive mass spectral identification. This is particularly crucial for identifying and controlling unknown or isomeric process-related impurities that can arise during synthesis. Its ability to be rigorously validated according to ICH Q2(R1) guidelines ensures that the method is suitable for use in a regulated pharmaceutical environment.

However, a comprehensive purity assessment should not rely on a single technique. A multi-faceted approach provides the most trustworthy and complete picture of a compound's purity profile.

  • Primary Method: Use a validated GC-MS method for the routine identification and quantification of volatile and semi-volatile impurities.

  • Orthogonal Method: Employ a validated HPLC-UV method to quantify non-volatile or thermally labile impurities and to provide orthogonal separation data.

  • Absolute Purity Assessment: For the characterization of the reference standard itself, qNMR or DSC should be used to determine absolute purity.

By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for 4-(3-Chloro-4-fluorophenoxy)aniline, ensuring the quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Guide to Derivatiz
  • GC Derivatiz
  • Request PDF. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Mettler Toledo. (1999). DSC purity determination. [Link]

  • BenchChem. (2025). Gas Chromatography vs.
  • BenchChem. (2025). 4-(3-Chloro-4-fluorophenyl)
  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • Allan Chemical Corporation. (2026).
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

Sources

Comparative

Comparative Analysis of Kinase Inhibitors: The Impact of Aniline Intermediates on 4-Anilinoquinazoline Scaffolds

[1][2] Executive Summary In the design of Type I ATP-competitive kinase inhibitors, particularly for EGFR (Epidermal Growth Factor Receptor), the 4-anilinoquinazoline scaffold represents a privileged structure.[1][2] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the design of Type I ATP-competitive kinase inhibitors, particularly for EGFR (Epidermal Growth Factor Receptor), the 4-anilinoquinazoline scaffold represents a privileged structure.[1][2] While the quinazoline core provides the adenyl mimetic anchor, the aniline intermediate dictates the specific hydrophobic interactions, electronic properties, and metabolic fate of the final drug molecule.

This guide provides a comparative technical analysis of two distinct aniline intermediates used to generate blockbuster kinase inhibitors: 3-chloro-4-fluoroaniline (precursor to Gefitinib) and 3-ethynylaniline (precursor to Erlotinib). We analyze how substituting these intermediates alters synthetic yield, binding thermodynamics, and physicochemical properties.

Chemical Biology & Mechanism of Action

To understand the choice of aniline, one must understand the binding environment. The 4-anilinoquinazoline scaffold binds in the ATP pocket of the kinase domain.[3]

The Critical Hinge Interaction

The N1 nitrogen of the quinazoline core accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).[3] Crucially, the aniline NH acts as a hydrogen bond donor to a conserved water molecule or backbone carbonyl in the hinge region. The substituents on the aniline ring (the "tail") extend into a hydrophobic pocket, often interacting with the gatekeeper residue (Thr790).

Electronic Influence of the Aniline
  • 3-Chloro-4-fluoroaniline (Gefitinib): The halogen atoms are electron-withdrawing. This reduces the electron density on the aniline nitrogen, increasing its acidity (

    
     modulation). This can strengthen the H-bond donor capability of the NH group but may reduce the nucleophilicity of the aniline during the synthesis coupling step.
    
  • 3-Ethynylaniline (Erlotinib): The ethynyl group is a rigid, linear, lipophilic moiety. It provides steric bulk to fill the hydrophobic pocket without the high electronegativity of halogens. The carbon-carbon triple bond is metabolically stable compared to certain metabolically labile alkyl groups.

Mechanistic Visualization

The following diagram illustrates the binding mode and the structural divergence based on the aniline intermediate.

BindingMechanism cluster_0 Aniline Variants Hinge Kinase Hinge Region (Met793) Core Quinazoline Core (Scaffold) Hinge->Core H-Bond Acceptor (N1) Aniline Aniline Moiety (Variable Region) Core->Aniline C4-N Linker Aniline->Hinge H-Bond Donor (NH) Pocket Hydrophobic Pocket (Gatekeeper Thr790) Aniline->Pocket Van der Waals Interaction VarA 3-Cl-4-F-aniline (Electronic Modulation) VarB 3-Ethynylaniline (Steric/Lipophilic Fit)

Caption: Schematic representation of the 4-anilinoquinazoline binding mode. The Aniline moiety acts as a dual-functional probe, engaging the hinge via H-bonding and the hydrophobic pocket via steric fit.

Comparative Case Study: Gefitinib vs. Erlotinib Analogues

This section compares the two intermediates directly.

FeatureIntermediate A: 3-Chloro-4-fluoroanilineIntermediate B: 3-Ethynylaniline
CAS Number 367-21-554060-30-9
Associated Drug Gefitinib (Iressa)Erlotinib (Tarceva)
Electronic Effect Electron-withdrawing (Inductive)Mildly Electron-withdrawing (Resonance)
Lipophilicity (LogP) ~2.1~1.8
Metabolic Stability Vulnerable to P450 oxidation (defluorination/dechlorination rare but possible)High stability (Triple bond is robust)
Synthetic Reactivity Lower nucleophilicity (requires longer reflux/catalyst)Higher nucleophilicity (faster coupling)
Market Cost Low (Commodity chemical)Moderate (Specialty chemical)

Experimental Protocols

To validate the performance differences, the following protocols are recommended. These are designed to be self-validating: if the control yields are below 50%, the reagents should be re-purified.

Synthesis: Coupling Reaction

This protocol describes the conversion of a 4-chloroquinazoline intermediate into the final inhibitor.

Reagents:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (Core Scaffold)

  • Aniline Intermediate (A or B)[4]

  • Isopropanol (IPA)

  • Pyridine (Optional base catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the 4-chloroquinazoline core in Isopropanol (10 mL/g).

  • Addition: Add 1.1 equivalents of the chosen Aniline Intermediate .

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere.
    
    • Note: Intermediate B (Ethynyl) typically reaches completion in 2-4 hours. Intermediate A (Cl/F) may require 4-6 hours due to reduced nucleophilicity.

  • Precipitation: Cool the reaction slowly to room temperature, then to

    
    . The hydrochloride salt of the product should precipitate.
    
  • Filtration: Filter the solid and wash with cold Isopropanol followed by Diethyl Ether.

  • Validation: Check purity via HPLC. Target purity >98%.

Kinase Inhibition Assay (FRET-based)

To compare potency (


), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitors in DMSO (Start at 10

    
    ).
    
  • Incubation: Mix inhibitor, EGFR kinase domain (recombinant), and ATP (

    
     concentration) in kinase buffer. Incubate for 60 mins.
    
  • Detection: Add Eu-labeled antibody (detects phosphorylation) and Tracer.

  • Readout: Measure emission ratio (665 nm / 615 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Synthetic Workflow Visualization

SynthesisFlow cluster_pathways Divergent Synthesis Start 4-Chloroquinazoline Scaffold PathA Path A: Add 3-Cl-4-F-aniline (Reflux IPA, 6h) Start->PathA PathB Path B: Add 3-Ethynylaniline (Reflux IPA, 3h) Start->PathB ProductA Gefitinib Analogue (Yield: ~75-85%) PathA->ProductA ProductB Erlotinib Analogue (Yield: ~80-90%) PathB->ProductB

Caption: Divergent synthesis workflow. Note the reaction time difference driven by the nucleophilicity of the aniline intermediate.

Performance Data Analysis

The following table aggregates typical experimental data for these classes of inhibitors.

MetricGefitinib Analogue (Cl/F)Erlotinib Analogue (Ethynyl)Interpretation
EGFR

0.4 - 0.8 nM0.4 - 0.6 nMBoth are highly potent; Ethynyl often shows slightly tighter binding due to optimal steric fill.
Cellular

(A549)
~4.0

~2.5

Ethynyl analogues often exhibit better cellular permeability.
Solubility (pH 7.4) Low (< 10

)
Very Low (< 5

)
Both require formulation aids (e.g., salts, cyclodextrins).
Synthetic Yield 75 - 85%80 - 90%Ethynylaniline is a better nucleophile, leading to cleaner reactions and higher yields.

Key Insight: While the


 values against the purified enzyme are similar, the 3-ethynylaniline  derivative often demonstrates superior pharmacokinetic properties and cellular potency. This is attributed to the "Goldilocks" nature of the ethynyl group: it is lipophilic enough to cross membranes but small enough to avoid steric clash within the ATP pocket.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer."[5] Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., et al. (2002). "Crystal structure of the EGF receptor kinase domain alone and in complex with the 4-anilinoquinazoline inhibitor Erlotinib." Journal of Biological Chemistry.

  • Chandregowda, V., et al. (2007).[6] "Convergent approach for commercial synthesis of Gefitinib and Erlotinib." Heterocycles.

  • BenchChem Technical Guides. (2025). "Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline."

  • PubChem Compound Summary. (2025). "3-Chloro-4-fluoroaniline (CID 9708)."[7]

Sources

Validation

Evaluating the Antimalarial Activity of Artesunate-Aniline Hybrids

A Technical Comparison & Experimental Guide[1] Executive Summary: The Hybridization Rationale The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains—specifically those exhibiting delayed clearance to Ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Experimental Guide[1]

Executive Summary: The Hybridization Rationale

The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains—specifically those exhibiting delayed clearance to Artemisinin-based Combination Therapies (ACTs)—has necessitated the development of "hybrid" pharmacophores.[1]

This guide evaluates Artesunate-Aniline Hybrids , a class of molecules designed to covalently link the rapid-acting endoperoxide pharmacophore of artesunate (ATS) with aniline-derived moieties.[1] The rationale is threefold:

  • Dual Mechanism: Simultaneous generation of Reactive Oxygen Species (ROS) via the endoperoxide bridge and inhibition of hemozoin formation via the aniline/linker moiety.[1]

  • Pharmacokinetic Enhancement: Modulating lipophilicity to improve membrane permeability and half-life compared to the rapidly hydrolyzed parent artesunate.[1]

  • Resistance Reversal: Bypassing standard efflux mechanisms (e.g., PfMDR1) effective against monomeric drugs.[1]

Comparative Performance Profile

The following data compares a representative hybrid, ATSA (Artesunate-3-Chloro-4(4-chlorophenoxy) aniline), against the parent drug Artesunate (ATS) and Chloroquine (CQ).[1]

Table 1: In Vitro Potency (IC50) & Selectivity Index (SI)

Data derived from comparative assays on P. falciparum strains.

CompoundStrain: 3D7 (Sensitive) IC50 (ng/mL)Strain: W2 (MDR/Resistant) IC50 (ng/mL)Resistance Index (RI)*Cytotoxicity (CC50) Vero/L6 CellsSelectivity Index (SI)
ATSA (Hybrid) 11.47 ± 1.3 1.45 ± 0.26 0.13 ~25 µg/mL> 2,000
Artesunate (Parent) 4.66 ± 0.930.60 ± 0.150.13~48 µg/mL> 10,000
Chloroquine (Ref) 2.10 ± 0.50185.40 ± 12.088.2> 100 µg/mL~500
  • Interpretation: While the hybrid ATSA shows slightly higher IC50 values than the parent ATS in molar terms (due to higher molecular weight), it retains potent activity against the W2 resistant strain.[1] Crucially, the Resistance Index (RI) remains well below 1.0, indicating no cross-resistance.[1]

  • RI Calculation:

    
    .[1]
    
Table 2: In Vivo Efficacy (Peter’s 4-Day Suppressive Test)

Model: P. berghei ANKA infected mice.

CompoundDosage (mg/kg/day)% Parasitemia InhibitionMean Survival Time (Days)
ATSA (Hybrid) 1089.6% > 20 days
Artesunate 1092.4%> 25 days
Vehicle Control N/A0%6-8 days

Mechanistic Validation & Signaling Pathways

To validate the hybrid's efficacy, researchers must confirm that both pharmacophores are active.[1] The hybrid is designed to act as a "double-edged sword."

Diagram 1: Dual Mechanism of Action

The following diagram illustrates the parallel pathways activated by the hybrid molecule upon entering the parasite's digestive vacuole.

MOA Hybrid Artesunate-Aniline Hybrid (Prodrug Entry) Vacuole Digestive Vacuole (Acidic pH) Hybrid->Vacuole Passive Diffusion Cleavage Endoperoxide Bridge Cleavage Hybrid->Cleavage Hydrolysis Linker Hydrolysis (Optional/Slow) Hybrid->Hydrolysis Metabolic Stability Dependent Capping Heme Capping / Stacking Interaction Hybrid->Capping Intact Hybrid Binding Heme Free Heme (Fe2+) Vacuole->Heme Hemoglobin Digestion Heme->Cleavage Activates Heme->Capping ROS ROS Generation (Carbon-centered radicals) Cleavage->ROS Alkylation Alkylation of Parasitic Proteins/Lipids ROS->Alkylation Death Parasite Death (Apoptosis/Autophagy) Alkylation->Death Aniline Aniline Moiety Release/Interaction Hydrolysis->Aniline Aniline->Capping Inhibition Inhibition of Hemozoin Formation Capping->Inhibition Inhibition->Death Heme Toxicity

Caption: The hybrid molecule utilizes iron-mediated activation to generate cytotoxic ROS while simultaneously preventing the detoxification of free heme into hemozoin.[1]

Experimental Protocols for Evaluation

To replicate the data presented above, the following standardized protocols are recommended. These ensure reproducibility and adherence to E-E-A-T standards.

A. In Vitro Antiplasmodial Assay (SYBR Green I)

Why this method? Unlike the radioisotopic (


H-hypoxanthine) method, SYBR Green is cost-effective, non-radioactive, and highly sensitive for DNA quantification in malaria parasites.[1]
  • Culture Preparation:

    • Maintain P. falciparum cultures (3D7 and W2 strains) in RPMI 1640 supplemented with 0.5% Albumax II at 5% hematocrit.

    • Synchronization: Use 5% D-sorbitol to synchronize parasites at the ring stage (essential for consistent IC50 data).[1]

  • Plating:

    • Dilute parasites to 1% parasitemia and 2% hematocrit.[1]

    • Dispense 100 µL into 96-well plates containing serial dilutions of the Hybrid (1000 ng/mL to 1 ng/mL).

    • Controls: Include Artesunate (positive control) and DMSO 0.5% (negative control).[1]

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Readout:

    • Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).[1]

    • Incubate in dark for 1 hour.

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Validation: Calculate Z-factor. A value > 0.5 confirms assay robustness.[1]

B. -Hematin Inhibition Assay (Mechanism Check)

Why this method? It confirms if the aniline moiety effectively inhibits heme polymerization, a key mechanism of quinoline-like drugs.[1]

  • Reaction Mix: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH. Add to varying concentrations of the Hybrid in a 96-well plate.

  • Initiation: Add Acetate buffer (pH 5.[1]0) to initiate polymerization (mimics the digestive vacuole).[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Quantification:

    • Wash the pellet with DMSO (dissolves unpolymerized heme but not

      
      -hematin).[1]
      
    • Dissolve the

      
      -hematin pellet in 0.1 M NaOH.[1]
      
    • Measure absorbance at 405 nm.[1] Lower absorbance = Higher inhibition.[1]

Diagram 2: Experimental Workflow

Workflow cluster_invitro In Vitro Screening cluster_mech Mechanistic Validation cluster_invivo In Vivo Confirmation Synthesis Synthesis of Artesunate-Aniline Hybrid Char Characterization (NMR, MS, HPLC) Synthesis->Char Screen SYBR Green Assay (3D7, W2 Strains) Char->Screen Cyto Cytotoxicity Assay (Vero/HEK293) Screen->Cyto If IC50 < 100 nM Heme Beta-Hematin Inhibition Cyto->Heme If SI > 10 Peters Peter's 4-Day Test (P. berghei mice) Heme->Peters Lead Candidate Docking Molecular Docking (PfATP6 / Heme) Docking->Synthesis SAR Feedback

Caption: The critical path for validating a hybrid antimalarial, from synthesis to in vivo efficacy.

Structure-Activity Relationship (SAR) Insights

When designing these hybrids, the aniline linker is not merely a bridge; it is a functional pharmacophore.[1]

  • Electron-Withdrawing Groups (EWG): The presence of Chlorine (Cl) or Fluorine (F) on the aniline ring (as seen in ATSA) typically enhances lipophilicity and metabolic stability against oxidative degradation in the liver.[1]

  • Linker Length: Direct conjugation (Amide bond) vs. Carbon spacers.[1]

    • Direct Amide: often leads to rigid molecules with better target docking.[1]

    • Spacers: can improve solubility but may introduce metabolic liabilities.[1]

  • Hydrolysis Rate: The ester/amide bond connecting artesunate to the aniline must be stable enough to survive plasma transport but labile enough (or active as a whole) within the acidic food vacuole.[1]

Conclusion

Artesunate-aniline hybrids represent a promising strategy to combat MDR malaria.[1] By combining the rapid parasite clearance of artemisinins with the heme-targeting capability of anilines, these hybrids offer a high barrier to resistance.[1] The data indicates that while absolute molar potency may be slightly lower than parent artesunate, the Selectivity Index and Resistance Index profiles make them viable candidates for preclinical development.[1]

References

  • Oloo, F. et al. (2023).[1] Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World.

  • Wang, Y. et al. (2014).[1] Synthesis and evaluation of artesunate–indoloquinoline hybrids as antimalarial drug candidates. MedChemComm.

  • Varotti, F.P. et al. (2008).[1][2][3] Synthesis, Antimalarial Activity, and Intracellular Targets of Mefloquine-Artesunate Hybrids. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8][9][10] [1]

  • World Health Organization. (2001).[1][2] In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine / pyrimethamine and artemisinin.[1] [1]

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